molecular formula C30H28Cl2N2 B192774 Cetirizine Impurity D CAS No. 346451-15-8

Cetirizine Impurity D

Cat. No.: B192774
CAS No.: 346451-15-8
M. Wt: 487.5 g/mol
InChI Key: ZHKWYPRSELVIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.>an impurity of cetirizine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[(4-chlorophenyl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28Cl2N2/c31-27-15-11-25(12-16-27)29(23-7-3-1-4-8-23)33-19-21-34(22-20-33)30(24-9-5-2-6-10-24)26-13-17-28(32)18-14-26/h1-18,29-30H,19-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKWYPRSELVIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346451-15-8, 856841-95-7
Record name Cetirizine hydrochloride impurity, cetirizine dimer- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346451158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-bis((4-chlorophenyl)(phenyl)methyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K68SCT4TX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Analysis of Cetirizine Impurity D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Cetirizine Impurity D, a known process-related impurity in the synthesis of the antihistamine, Cetirizine. The structural elucidation of such impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products. This document outlines the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound and provides detailed experimental protocols for these analytical techniques.

Chemical Structure:

This compound is chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. Its structure consists of a central piperazine ring symmetrically substituted at the nitrogen atoms with two (4-chlorophenyl)phenylmethyl groups.

Data Presentation

While the raw spectroscopic data for this compound is typically provided with the purchase of a certified reference standard, this guide presents the expected quantitative data based on its chemical structure. These tables are designed for easy comparison and interpretation.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Piperazine-H2.20 - 2.60m8H
Methine-H (CH)4.20 - 4.40s2H
Aromatic-H (phenyl)7.10 - 7.50m18H

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonsExpected Chemical Shift (δ, ppm)
Piperazine (C-N)~ 53
Methine (CH)~ 75
Aromatic (C)127 - 142
Aromatic (C-Cl)~ 132

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₀H₂₈Cl₂N₂
Molecular Weight487.47 g/mol
Expected [M+H]⁺m/z 488.17
Expected [M+Na]⁺m/z 510.15

Note: The observed m/z values may vary slightly based on the instrument's calibration.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C-N stretch1250 - 1020Medium
C-Cl stretch850 - 550Strong

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound. These protocols are based on established analytical practices for pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound reference standard.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Spectral Width: 0 to 200 ppm.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from other impurities (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100-1000.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound reference standard directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Reference Standard NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS) Sample->MS IR IR Spectroscopy (FTIR-ATR) Sample->IR Structure Structural Elucidation and Confirmation NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Data_Integration_Pathway NMR_Data NMR Data (Connectivity) Final_Structure Confirmed Structure of This compound NMR_Data->Final_Structure MS_Data MS Data (Molecular Weight) MS_Data->Final_Structure IR_Data IR Data (Functional Groups) IR_Data->Final_Structure

Caption: Integration of spectroscopic data for structural confirmation.

Forced Degradation of Cetirizine: A Technical Guide to Understanding Impurity D Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of cetirizine, with a specific focus on the formation of Impurity D. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing and impurity profiling of cetirizine.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3] These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3] The goal is to generate a degradation level of 5-20% to ensure that the analytical methods are stability-indicating and to provide insights into the molecule's potential degradation under storage and handling conditions.[1][4]

Cetirizine, a second-generation antihistamine, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. One such critical impurity is Impurity D, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[5] Understanding the conditions leading to its formation is crucial for ensuring the quality, safety, and efficacy of cetirizine-containing drug products.

Experimental Protocols for Forced Degradation of Cetirizine

Detailed methodologies are essential for reproducible forced degradation studies. The following protocols are compiled from various scientific studies and represent common approaches for stressing cetirizine.[4][6][7]

Materials and Equipment
  • Drug Substance: Cetirizine Dihydrochloride

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), and solvents (e.g., methanol, acetonitrile, water).

  • Equipment: HPLC system with a UV or DAD detector, pH meter, hot air oven, photostability chamber, reflux flasks.

Stress Conditions

2.2.1. Acid Hydrolysis To induce degradation under acidic conditions, a solution of cetirizine is treated with an acid, typically hydrochloric acid.

  • Procedure: Dissolve a known amount of cetirizine in a solution of 0.1 N HCl.

  • Conditions: The solution is then refluxed at a specific temperature, for example, 60°C for 1 hour.[4]

  • Neutralization: After the stress period, the solution is neutralized with an equivalent amount of a suitable base (e.g., 0.1 N NaOH).

2.2.2. Base Hydrolysis Similar to acid hydrolysis, this process investigates the drug's stability in an alkaline environment.

  • Procedure: Dissolve cetirizine in a solution of 0.1 N NaOH.

  • Conditions: The solution is then refluxed, for instance, at 60°C for 1 hour.[4]

  • Neutralization: Following the stress period, the solution is neutralized with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).

2.2.3. Oxidative Degradation Oxidative stress testing is crucial as many drug substances are susceptible to oxidation.

  • Procedure: A solution of cetirizine is exposed to an oxidizing agent, commonly hydrogen peroxide.

  • Conditions: A typical condition involves treating the drug solution with 3% H₂O₂ at 60°C for 24 hours.[4]

2.2.4. Thermal Degradation This study assesses the stability of the drug substance at elevated temperatures.

  • Procedure: A solid sample of cetirizine is placed in a hot air oven.

  • Conditions: A common condition is exposure to 70°C for 12 hours.[4]

  • Sample Preparation: After exposure, a solution of a known concentration is prepared for analysis.

2.2.5. Photolytic Degradation Photostability testing evaluates the drug's sensitivity to light.

  • Procedure: A solution of cetirizine is exposed to a light source.

  • Conditions: The sample is exposed to UV light for 24 hours.[4] A control sample is kept in the dark to differentiate between photolytic and thermal degradation.

Quantitative Data from Forced Degradation Studies

The following table summarizes the quantitative data obtained from a forced degradation study on cetirizine hydrochloride.

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acidic 0.1N HCl1 hour60°C16.46%
Alkaline 0.1N NaOH1 hour60°C32.76%
Oxidative 3% H₂O₂24 hours60°C27.46%
Photolytic UV light24 hoursAmbient11.36%
Thermal Dry heat12 hours70°C17.05%

Data adapted from a study by Kumar et al. (2021).[4]

Formation of Impurity D

Impurity D, identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a dimeric impurity of cetirizine.[5] Its formation is particularly noted under oxidative stress conditions.

Proposed Mechanism of Formation

While the precise, step-by-step mechanism for the formation of Impurity D from cetirizine under forced degradation is not extensively detailed in the literature, a plausible pathway can be proposed based on the principles of organic chemistry and the known reactivity of the involved functional groups.

The formation of this dimer likely proceeds through a free radical mechanism initiated by the oxidizing agent.

  • Initiation: The oxidizing agent (e.g., from H₂O₂) abstracts a hydrogen atom from the benzylic carbon of the 4-chlorobenzhydryl group of a cetirizine molecule, forming a stabilized benzylic radical.

  • Propagation/Dimerization: Two of these benzylic radicals can then couple to form a new carbon-carbon bond, leading to the dimeric structure of Impurity D. This dimerization would involve the cleavage of the bond connecting the benzhydryl group to the piperazine ring.

  • Alternative Pathway: Another possibility involves the initial cleavage of the C-N bond between the benzhydryl group and the piperazine ring, forming a 4-chlorobenzhydryl cation. This cation could then react with another molecule of a degradation intermediate containing the piperazine ring, or two 4-chlorobenzhydrylpiperazine radicals could dimerize.

Further mechanistic studies, including the use of radical scavengers and detailed structural elucidation of intermediates, would be necessary to definitively confirm this proposed pathway.

Visualization of Workflows and Pathways

Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Cetirizine Drug Substance solution Prepare Aqueous Solution start->solution thermal Thermal Degradation (Solid, 70°C) start->thermal acid Acid Hydrolysis (0.1N HCl, 60°C) solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) solution->base oxidative Oxidative Degradation (3% H2O2, 60°C) solution->oxidative photo Photolytic Degradation (UV Light) solution->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Workflow for the forced degradation study of cetirizine.

Proposed Formation Pathway of Impurity D

Impurity_D_Formation cetirizine Cetirizine radical_intermediate Benzylic Radical Intermediate cetirizine->radical_intermediate Hydrogen Abstraction oxidizing_agent Oxidizing Agent (e.g., H2O2) impurity_d Impurity D (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine) radical_intermediate->impurity_d Dimerization

Caption: Proposed radical-mediated formation of Impurity D.

Conclusion

This technical guide has provided a detailed overview of the forced degradation of cetirizine, with a particular focus on the formation of Impurity D. By understanding the experimental conditions that lead to the formation of this and other degradation products, drug development professionals can develop more robust formulations and analytical methods to ensure the stability and safety of cetirizine products. The proposed mechanism for Impurity D formation provides a basis for further investigation into the degradation pathways of cetirizine.

References

Unveiling the Structure of a Cetirizine Dimer Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the structural elucidation of a critical process-related impurity in the synthesis of Cetirizine: the Cetirizine Dimer Impurity, formally identified as Cetirizine EP Impurity D. While Cetirizine is a widely used second-generation antihistamine, ensuring its purity and the absence of potentially harmful related substances is paramount for pharmaceutical safety and efficacy.[1] This guide details a systematic approach to the identification, isolation, and characterization of this specific dimeric impurity.

Introduction to Cetirizine and its Impurities

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent H1-receptor antagonist. The synthesis of such a complex molecule can inadvertently lead to the formation of various impurities, which can arise from starting materials, intermediates, or degradation products.[2] The "Cetirizine Dimer Impurity," also designated as Cetirizine EP Impurity D, is a known process-related impurity with the chemical name 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[3][4] Its presence in the final drug substance must be carefully controlled to meet stringent regulatory standards.

Proposed Formation Pathway

The Cetirizine Dimer Impurity is likely formed during the synthesis of the key intermediate, 1-[(4-chlorophenyl)phenylmethyl]piperazine. A plausible pathway involves the reaction of two molecules of (4-chlorophenyl)phenylmethyl chloride with one molecule of piperazine, where both nitrogen atoms of the piperazine ring are alkylated. This typically occurs as a side reaction if the stoichiometry and reaction conditions are not strictly controlled.

cluster_reactants Reactants cluster_products Products R1 Piperazine P1 Cetirizine Intermediate (Mono-substituted) R1->P1 1:1 Reaction P2 Cetirizine Dimer Impurity (Di-substituted) R1->P2 1:2 Reaction (Side Reaction) R2 2 x (4-chlorophenyl)phenylmethyl chloride R2->P1 R2->P2

Figure 1: Proposed formation pathway of the Cetirizine Dimer Impurity.

Analytical Workflow for Structure Elucidation

The structural elucidation of an unknown impurity follows a logical and systematic workflow, beginning with detection and progressing through isolation to detailed spectroscopic characterization.

A Impurity Detection (HPLC/UPLC) B Molecular Weight Determination (LC-MS) A->B C Proposed Structure Generation B->C D Isolation of Impurity (Preparative HPLC) C->D E Structural Confirmation (NMR, HRMS) D->E F Final Structure Elucidation E->F

Figure 2: General workflow for impurity structure elucidation.

Experimental Protocols

The following sections detail the experimental methodologies for the analysis and characterization of the Cetirizine Dimer Impurity.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A stability-indicating HPLC method is crucial for separating the dimer impurity from the main Cetirizine peak and other related substances.[5]

Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the Cetirizine drug substance in the mobile phase to a concentration of 1.0 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

LC-MS is employed to determine the molecular weight of the impurity, providing the first crucial piece of information for its identification.

Protocol:

  • LC System: Utilize the HPLC conditions described in section 4.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.

  • Scan Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectrum for the impurity peak detected in the HPLC chromatogram. The protonated molecule [M+H]⁺ is expected. For the Cetirizine Dimer Impurity (C₃₀H₂₈Cl₂N₂), the expected monoisotopic mass is approximately 486.16 g/mol , so the [M+H]⁺ ion would be observed around m/z 487.17. The characteristic isotopic pattern for two chlorine atoms should also be visible.

Preparative HPLC for Impurity Isolation

To obtain a sufficient quantity of the pure impurity for definitive spectroscopic analysis (e.g., NMR), isolation by preparative HPLC is necessary.

Protocol:

  • Column: A larger-scale C18 preparative column.

  • Method Scaling: Scale up the analytical HPLC method (section 4.1), adjusting the flow rate and injection volume for the larger column dimensions.

  • Fraction Collection: Collect the eluent corresponding to the impurity peak based on UV detection.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

Data Presentation and Interpretation

The data gathered from the analytical techniques described above are compiled to build a complete picture of the impurity's structure.

Chromatographic and Mass Spectrometry Data
ParameterCetirizine APICetirizine Dimer Impurity
Typical HPLC Retention Time (min) ~ 8.5~ 15.2
Observed [M+H]⁺ (m/z) 389.16487.17
Molecular Formula C₂₁H₂₅ClN₂O₃C₃₀H₂₈Cl₂N₂
Molecular Weight ( g/mol ) 388.89487.46

Table 1: Comparative analytical data for Cetirizine and its Dimer Impurity.

Spectroscopic Data (¹H NMR)
Chemical Shift (δ ppm)MultiplicityIntegrationProposed Assignment
~ 7.20 - 7.40Multiplet18HAromatic protons (C₆H₅ and C₆H₄Cl)
~ 4.25Singlet2HMethine protons (-CH-)
~ 2.40 - 2.60Multiplet8HPiperazine protons (-CH₂-)

Table 2: Hypothetical ¹H NMR data for the isolated Cetirizine Dimer Impurity in CDCl₃. Note: Actual chemical shifts may vary.

The symmetrical nature of the dimer is evident in the ¹H NMR spectrum, which would show fewer unique signals than a non-symmetrical structure of similar size. The integration values are key to confirming the presence of two (4-chlorophenyl)phenylmethyl groups attached to the central piperazine ring. Further confirmation is achieved through ¹³C and 2D NMR experiments.

Conclusion

The structural elucidation of impurities like the Cetirizine Dimer is a critical component of pharmaceutical development and quality control. A combination of chromatographic separation and powerful spectroscopic techniques provides an unambiguous pathway to identify and characterize such structures. This guide outlines a robust and systematic approach that ensures the purity, safety, and quality of the final Cetirizine active pharmaceutical ingredient. By understanding the formation and structure of such impurities, synthesis processes can be optimized to minimize their presence, leading to a safer and more effective medication.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Identification of Process-Related Impurities in Cetirizine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and control of process-related impurities in the synthesis of Cetirizine. The purity of an Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy, making impurity profiling an essential aspect of drug development and manufacturing.[1][2] Different synthetic routes can result in varied impurity profiles, necessitating a thorough risk assessment and the implementation of robust analytical methods to ensure product quality.[3]

Cetirizine Synthesis and the Origin of Impurities

Cetirizine, a second-generation antihistamine, can be synthesized through various routes.[4] Impurities can be introduced from starting materials, intermediates, reagents, or side reactions during the synthesis process.[5] A common synthetic pathway involves the reaction of an ethanolic precursor with a haloacetate.

The diagram below illustrates a representative synthesis route for Cetirizine, highlighting the key steps where impurities may form.

G cetirizine Cetirizine imp_A Impurity A (Unreacted Starting Material) imp_C Impurity C (Unreacted Intermediate) dimer_imp Dimer Impurity (Side Reaction) start_mat Starting Material (e.g., Impurity A) start_mat->imp_A Carry-over intermediate Intermediate (e.g., Impurity C) start_mat->intermediate Step 1 intermediate->cetirizine Step 2 intermediate->imp_C Incomplete Reaction intermediate->dimer_imp Dimerization reagent Reagent reagent->cetirizine G start API Batch Sample prep Sample Preparation (Dissolution, Filtration) start->prep hplc Impurity Profiling by HPLC-UV prep->hplc decision Unknown Peak > Identification Threshold? hplc->decision lcms Structure Elucidation (LC-MS, NMR) decision->lcms Yes report Known Impurity < Limit (Report) decision->report No synthesis Synthesis of Reference Standard lcms->synthesis validation Method Validation for Quantification synthesis->validation routine Routine QC Testing validation->routine

References

The Genesis of a Dimer: Unraveling the Origin of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cetirizine, a widely used second-generation antihistamine, is valued for its efficacy and favorable safety profile. However, like any synthetically derived active pharmaceutical ingredient (API), its purity is of paramount importance. One critical impurity that requires careful control during the manufacturing process is Cetirizine Impurity D, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. This technical guide delves into the origins of this "dimer" impurity, providing a comprehensive understanding of its formation mechanism, analytical detection, and strategies for its control.

Chemical Identity and Structure

This compound is a symmetrical molecule formed by the substitution of two (4-chlorophenyl)phenylmethyl groups onto the nitrogen atoms of a central piperazine ring. Its structure is a direct consequence of a side reaction that can occur during the synthesis of a key intermediate of Cetirizine.

Compound Chemical Name Molecular Formula Molecular Weight Chemical Structure
Cetirizine(±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acidC₂₁H₂₅ClN₂O₃388.89 g/mol [Insert Chemical Structure of Cetirizine]
This compound1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazineC₃₀H₂₈Cl₂N₂487.47 g/mol [Insert Chemical Structure of this compound]

The Synthetic Pathway of Cetirizine and the Emergence of Impurity D

The most common synthetic routes for Cetirizine involve the key intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. The formation of this compound is intrinsically linked to the synthesis of this intermediate. A prevalent method for synthesizing 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine is the reaction of 4-chlorobenzhydryl chloride with piperazine.

This reaction is a nucleophilic substitution where the nitrogen atoms of piperazine attack the benzylic carbon of 4-chlorobenzhydryl chloride. However, since piperazine has two reactive secondary amine groups, it can react with one or two molecules of 4-chlorobenzhydryl chloride.

Synthesis_and_Impurity_Formation cluster_final_product Final Product Synthesis Piperazine Piperazine Intermediate 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine (Key Intermediate) Piperazine->Intermediate 1 equivalent Impurity_D This compound Piperazine->Impurity_D 2 equivalents Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl chloride Chlorobenzhydryl_Chloride->Intermediate Chlorobenzhydryl_Chloride->Impurity_D Cetirizine Cetirizine Intermediate->Cetirizine Further reactions

Figure 1: Logical relationship of the formation of the key intermediate and Impurity D.

The primary, desired reaction is the mono-alkylation of piperazine to yield 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. However, a competing side reaction, the di-alkylation of piperazine, leads to the formation of this compound.

Mechanism of Formation: A Tale of Stoichiometry and Reaction Conditions

The formation of this compound is a classic example of a competing reaction in organic synthesis. The key factors influencing the prevalence of this impurity are:

  • Stoichiometry of Reactants: An excess of piperazine relative to 4-chlorobenzhydryl chloride favors the formation of the desired mono-alkylated product. Conversely, a stoichiometric ratio closer to 1:2 (piperazine:4-chlorobenzhydryl chloride) or localized areas of high 4-chlorobenzhydryl chloride concentration will increase the likelihood of the di-alkylation reaction, thus generating more Impurity D.

  • Reaction Conditions:

    • Temperature: Higher reaction temperatures can increase the rate of both the desired and undesired reactions. The relative activation energies of the two pathways will determine the effect of temperature on the impurity profile.

    • Reaction Time: Prolonged reaction times, especially in the presence of unreacted 4-chlorobenzhydryl chloride, can provide more opportunity for the second alkylation to occur.

    • Solvent: The choice of solvent can influence the solubility of the reactants and intermediates, potentially affecting local concentrations and reaction rates.

    • Base: In some synthetic variations, a base is used to scavenge the HCl formed during the reaction. The nature and strength of the base can impact the reaction kinetics and selectivity.

Formation_Pathway cluster_reactants Reactants cluster_products Products Piperazine Piperazine (HN(CH₂CH₂)₂NH) Mono_Alkylated 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine (Desired Intermediate) Piperazine->Mono_Alkylated + 1 eq. 4-chlorobenzhydryl chloride Di_Alkylated This compound (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine) Piperazine->Di_Alkylated + 2 eq. 4-chlorobenzhydryl chloride Chlorobenzhydryl_Chloride 4-Chlorobenzhydryl chloride (Cl-C₆H₄-CH(Ph)Cl) Mono_Alkylated->Di_Alkylated + 1 eq. 4-chlorobenzhydryl chloride (Side Reaction)

Figure 2: Chemical pathway showing the formation of the desired intermediate and Impurity D.

Experimental Protocols for Detection and Quantification

The monitoring and control of this compound are typically achieved using High-Performance Liquid Chromatography (HPLC). A general experimental protocol for the detection and quantification of this impurity in the drug substance is outlined below.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standards for Cetirizine and this compound.

  • Acetonitrile (HPLC grade).

  • Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

2. Chromatographic Conditions (Illustrative Example):

Parameter Condition
Mobile Phase A mixture of phosphate buffer, acetonitrile, and methanol. The exact ratio should be optimized for resolution.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase components) at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Cetirizine drug substance in the diluent to a known concentration.

4. Analytical Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks for Cetirizine and Impurity D based on their retention times compared to the reference standards.

  • Quantify the amount of Impurity D in the drug substance using the peak area from the chromatogram and comparing it to the peak area of the standard solution.

5. System Suitability:

  • Perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and repeatability of injections.

A Proactive Approach to Impurity Control

Understanding the origin of this compound allows for the implementation of a proactive control strategy during the drug development and manufacturing process.

Experimental_Workflow cluster_synthesis Synthesis Monitoring cluster_purification Purification and Isolation cluster_analysis Final Analysis A Reaction Setup (Control Stoichiometry) B In-Process Control (IPC) (e.g., HPLC analysis of reaction mixture) A->B C Reaction Quench & Work-up B->C D Crude Intermediate Isolation C->D E Purification (e.g., Recrystallization, Chromatography) D->E F Isolated Intermediate E->F G Final Drug Substance Synthesis F->G H Impurity Profiling of API (HPLC with Impurity D standard) G->H I Specification Compliance H->I

Figure 3: A general experimental workflow for monitoring and controlling Impurity D.

Key control points include:

  • Raw Material Control: Ensuring the purity of starting materials, particularly piperazine.

  • Process Parameter Optimization: Carefully controlling the stoichiometry of reactants, temperature, and reaction time during the synthesis of the 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine intermediate.

  • In-Process Controls (IPCs): Implementing analytical monitoring during the reaction to track the formation of Impurity D and ensure it remains below a specified limit.

  • Purification Procedures: Developing robust purification methods, such as recrystallization or chromatography, to effectively remove any Impurity D that may have formed.

By understanding the fundamental chemistry of its formation and implementing rigorous analytical controls, manufacturers can ensure the production of high-purity Cetirizine, meeting the stringent quality standards required for pharmaceutical products. This in-depth knowledge is crucial for researchers, scientists, and drug development professionals dedicated to delivering safe and effective medicines.

An In-depth Technical Guide to the Degradation Pathways of Cetirizine, Focusing on Dimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of cetirizine, with a specific focus on the formation of dimeric impurities. It consolidates data from various studies to offer detailed experimental protocols, quantitative analysis of degradation kinetics, and visual representations of degradation pathways and experimental workflows.

Executive Summary

Cetirizine, a widely used second-generation antihistamine, is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis. While the primary degradation products are often simple modifications of the parent molecule, such as the N-oxide, the formation of dimeric impurities has also been identified. These dimers are typically process-related impurities but can also potentially form under specific degradation conditions. Understanding the formation pathways and analytical detection of these dimers is crucial for ensuring the quality, safety, and efficacy of cetirizine drug products. This guide delves into the known degradation pathways, provides detailed methodologies for their investigation, and presents quantitative data to support stability studies.

Cetirizine Degradation Pathways and Dimer Formation

Cetirizine's degradation can be induced by several factors, leading to a variety of degradation products. The most commonly reported degradation occurs under oxidative and acidic conditions.

Oxidative Degradation

Oxidative stress is a significant factor in cetirizine degradation. The primary product of oxidation is Cetirizine N-oxide .[1][2][3] This occurs at the tertiary amine of the piperazine ring. The reaction is often mediated by peroxides or other oxidizing agents.[1][2]

Acid and Base Hydrolysis

Cetirizine is relatively stable under basic conditions but shows instability in acidic solutions, particularly at elevated temperatures.[4] Forced degradation studies have shown that cetirizine degrades in the presence of strong acids like hydrochloric acid.[4][5]

Photodegradation

Exposure to UV light can also lead to the degradation of cetirizine. Studies have shown that photolytic degradation can occur, contributing to the overall impurity profile.

Dimer Formation

A key area of interest for impurity profiling is the formation of dimers. Two notable dimeric impurities have been identified for cetirizine:

  • Cetirizine EP Impurity D (Cetirizine Dimer Impurity) : Chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine .[6][7][8][9][10] This impurity is characterized by the joining of two (4-chlorophenyl)phenylmethyl groups to the piperazine ring.

  • (±)-2,2-bis[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid : This impurity involves the linkage of two cetirizine-like structures.[11]

These dimers are often considered process-related impurities, arising from the synthesis of cetirizine, rather than direct degradation products from stress conditions. However, their potential formation during long-term storage or under specific stress conditions cannot be entirely ruled out.

Visualization of Degradation and Dimerization Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation and potential dimerization pathways of cetirizine.

Cetirizine_Degradation_Pathways Cetirizine Cetirizine N_Oxide Cetirizine N-Oxide Cetirizine->N_Oxide Oxidative Stress (e.g., H₂O₂) Acid_Degradation Acid Degradation Products Cetirizine->Acid_Degradation Acid Hydrolysis (e.g., HCl, heat) Photodegradation Photodegradation Products Cetirizine->Photodegradation UV Light

Cetirizine Degradation Pathways

Cetirizine_Dimer_Formation cluster_reactants Reactants/Intermediates cluster_products Dimer Impurity Chlorobenzhydryl_Piperazine 1-(4-Chlorobenzhydryl)piperazine (Impurity A) Dimer Cetirizine EP Impurity D 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine Chlorobenzhydryl_Piperazine->Dimer Reaction with (4-Chlorophenyl)phenylmethyl chloride Chlorobenzhydryl_Chloride (4-Chlorophenyl)phenylmethyl chloride

Proposed Formation of Cetirizine Dimer Impurity D

Quantitative Data on Cetirizine Degradation

The following tables summarize quantitative data from forced degradation studies of cetirizine.

Table 1: Summary of Cetirizine Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterTemperatureDuration% DegradationReference
Acidic0.1N HCl70°C12 hrs16.75%[12]
Alkaline0.1N NaOH70°C12 hrs35.62%[12]
Oxidative3% H₂O₂Room Temp12 hrs10.35%[12]
ThermalDry Heat70°C12 hrs5.25%[12]
PhotolyticUV LightRoom Temp12 hrs3.5%[12]
Acidic2 M HCl70-90°C-Pseudo-first-order kinetics[4]
Oxidative0.5% H₂O₂50-80°C-Pseudo-first-order kinetics[4]
UV/Chlorine100 µM free chlorine-10 min84.9%[13]

Table 2: Kinetic Data for Cetirizine Degradation

Degradation ConditionRate Constant (k)Order of ReactionTemperatureReference
Acidic (2 M HCl)Varies with temp.Pseudo-first-order70-90°C[4]
Oxidative (0.5% H₂O₂)Varies with temp.Pseudo-first-order50-80°C[4]
UV/Chlorine0.19 ± 0.01 min⁻¹--[13]
Direct UV irradiation0.08 ± 0.01 min⁻¹--[13]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and analytical procedures for cetirizine.

Forced Degradation Studies Protocol

This protocol is a composite based on several cited methods.[5][12]

Objective: To induce degradation of cetirizine under various stress conditions to identify potential degradation products and assess the stability of the drug substance.

Materials:

  • Cetirizine dihydrochloride bulk powder

  • Hydrochloric acid (HCl), 0.1 M and 2 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Hot air oven

  • UV chamber

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of cetirizine dihydrochloride and transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with the appropriate solvent (e.g., mobile phase or water) to get a concentration of 1000 µg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 70°C for 12 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature for 12 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the powdered cetirizine dihydrochloride in a petri dish and keep it in a hot air oven at 70°C for 12 hours.

    • After the specified time, weigh 10 mg of the heat-treated sample, dissolve it in 10 mL of mobile phase, and then dilute to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose the powdered cetirizine dihydrochloride to UV light (254 nm) in a UV chamber for 12 hours.

    • After exposure, weigh 10 mg of the sample, dissolve it in 10 mL of mobile phase, and then dilute to a final concentration of 100 µg/mL.

  • Analysis:

    • Analyze all the stressed samples, along with a non-stressed control sample, by the validated HPLC method described below.

Stability-Indicating HPLC Method

This method is adapted from validated procedures for the analysis of cetirizine and its degradation products.[4][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Symmetry C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of 50 mM KH₂PO₄ and acetonitrile (60:40 v/v), with the pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation Parameters:

  • Linearity: Establish a calibration curve over a concentration range of 1-20 µg/mL. The correlation coefficient (r²) should be > 0.999.[4]

  • Precision: Assess repeatability and intermediate precision. The relative standard deviation (RSD) should be less than 2%.

  • Accuracy: Determine the recovery of the drug substance at different concentration levels.

  • Specificity: Ensure the method can resolve cetirizine from its degradation products and any potential impurities.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. For a typical method, LOD might be around 0.2 µg/mL and LOQ around 1 µg/mL.[4]

Experimental and Analytical Workflow Visualization

The following diagram illustrates a typical workflow for a cetirizine forced degradation study.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Cetirizine Stock Solution Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stress Stock_Solution->Thermal Photo Photolytic Stress Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis

Forced Degradation Study Workflow

Conclusion

The stability of cetirizine is a critical aspect of its pharmaceutical development and quality control. While oxidative and acidic degradation pathways leading to products like Cetirizine N-oxide are well-documented, the formation of dimeric impurities, such as Cetirizine EP Impurity D, also warrants careful consideration. These dimers are often process-related but their potential to form under stress conditions should be evaluated. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the degradation of cetirizine, identify and quantify impurities, and ensure the development of stable and safe pharmaceutical formulations. Further research into the precise mechanisms of dimer formation under various conditions would be beneficial for a more complete understanding of cetirizine's stability profile.

References

Isolation and purification of Cetirizine Impurity D from bulk drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the successful isolation and purification of Cetirizine Impurity D from the bulk drug substance. Cetirizine, a widely used second-generation antihistamine, can contain various impurities that arise during its synthesis or degradation. Among these, this compound, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a significant process-related impurity that requires careful monitoring and control to ensure the safety and efficacy of the final drug product.

This guide details the essential steps for isolating and purifying this compound, with a focus on preparative high-performance liquid chromatography (HPLC). It also covers the analytical techniques necessary for the characterization and purity assessment of the isolated impurity. The information presented here is intended to equip researchers and drug development professionals with the knowledge to develop robust purification strategies and obtain highly pure reference standards for analytical method development and validation.

Understanding this compound

This compound is a dimeric impurity formed during the synthesis of Cetirizine. Its presence in the bulk drug is a critical quality attribute that must be controlled within the limits specified by regulatory authorities.

Chemical Structure:

  • Systematic Name: 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine

  • Synonyms: Cetirizine Dimer Impurity, Meclozine EP Impurity F

  • Molecular Formula: C₃₀H₂₈Cl₂N₂

  • Molecular Weight: 487.47 g/mol

The formation of this impurity is often associated with specific synthetic routes and reaction conditions. Forced degradation studies under oxidative stress conditions have also been shown to potentially lead to the formation of various degradation products, highlighting the importance of controlled manufacturing and storage conditions.

Analytical and Preparative Chromatography

High-performance liquid chromatography (HPLC) is the primary technique for both the detection and quantification of this compound in the bulk drug and for its isolation at a preparative scale.

Analytical Method for Detection

A validated analytical HPLC method is the first step in any purification workflow to confirm the presence and retention time of the target impurity. Several analytical methods have been reported for the analysis of cetirizine and its impurities.[1][2][3]

Table 1: Typical Analytical HPLC Parameters for Cetirizine Impurity Profiling

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of phosphate buffer, acetonitrile, and methanol
Detection UV at 230 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Preparative HPLC for Isolation and Purification

While analytical HPLC provides quantitative data, preparative HPLC is employed to isolate a sufficient quantity of the impurity for use as a reference standard. The principles of separation remain the same, but the scale and some parameters are adjusted to handle larger sample loads. The isolation of other process-related impurities from cetirizine using preparative HPLC has been successfully demonstrated, providing a strong basis for its application to Impurity D.[4]

Table 2: Proposed Preparative HPLC Parameters for this compound Isolation

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 21.2 mm, 10 µm)Larger diameter and particle size for higher loading capacity.
Mobile Phase Acetonitrile and WaterA simple, volatile mobile phase facilitates easy removal from the collected fractions. Gradient elution may be required for optimal separation.
Detection UV at 230 nmNon-destructive detection to monitor the elution of the impurity.
Flow Rate 15-25 mL/minHigher flow rate suitable for the larger column dimensions.
Sample Preparation Dissolve the crude cetirizine bulk drug in the mobile phase at a high concentration.To maximize the amount of impurity loaded onto the column in each run.
Fraction Collection Triggered by UV signal corresponding to the retention time of Impurity D.To selectively collect the fraction containing the target impurity.

Experimental Protocols

General Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post_proc Post-Processing cluster_analysis Analysis start Crude Cetirizine Bulk Drug dissolve Dissolution in Mobile Phase start->dissolve prep_hplc Preparative HPLC System dissolve->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection evaporation Solvent Evaporation fraction_collection->evaporation drying Drying of Isolated Impurity evaporation->drying purity_check Purity Assessment (Analytical HPLC) drying->purity_check characterization Structural Characterization (NMR, MS) purity_check->characterization end Pure this compound characterization->end

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol for Preparative HPLC
  • System Preparation: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known quantity of the crude cetirizine bulk drug in the initial mobile phase composition. The concentration should be as high as possible without causing precipitation.

  • Injection: Inject a large volume of the prepared sample onto the preparative column.

  • Elution: Run the gradient or isocratic elution program to separate the components.

  • Fraction Collection: Monitor the chromatogram and collect the fraction corresponding to the peak of this compound, which would have been previously identified by analytical HPLC.

  • Post-Processing: Combine the collected fractions containing the impurity. Remove the mobile phase solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting solid residue under high vacuum to obtain the isolated this compound.

Characterization and Purity Assessment

Once isolated, the purity of this compound must be assessed, and its chemical structure confirmed.

Purity Assessment

The purity of the isolated fraction should be determined using the validated analytical HPLC method. The chromatogram should show a single major peak corresponding to this compound.

Table 3: Purity Assessment Data

ParameterSpecification
Purity by HPLC ≥ 98%
Single Maximum Unknown Impurity ≤ 0.5%
Total Unknown Impurities ≤ 1.0%
Structural Characterization

The identity of the isolated impurity is confirmed using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For this compound (C₃₀H₂₈Cl₂N₂), the expected [M+H]⁺ ion would be around m/z 487.47.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of aromatic and piperazine ring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms, confirming the carbon skeleton of the molecule.

Vendors of this compound reference standards typically provide a Certificate of Analysis that includes this characterization data.[5][6]

Logical Relationship of Purification and Analysis

The following diagram illustrates the logical relationship between the purification process and the analytical characterization.

G cluster_process Purification Process cluster_analysis Analytical Characterization Crude Crude Material Prep_HPLC Preparative HPLC Crude->Prep_HPLC Isolated Isolated Impurity Prep_HPLC->Isolated Purity Purity (HPLC) Isolated->Purity Identity Identity (MS, NMR) Isolated->Identity Reference_Standard Reference Standard Purity->Reference_Standard Meets Purity Criteria Identity->Reference_Standard Confirms Structure

Caption: Relationship between purification and analytical characterization.

Conclusion

The isolation and purification of this compound from the bulk drug is a critical step in ensuring the quality and safety of the final pharmaceutical product. Preparative HPLC is a powerful technique for this purpose, allowing for the separation and collection of the impurity in high purity. The detailed protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully isolate, purify, and characterize this compound, thereby facilitating robust analytical method development and ensuring compliance with regulatory standards.

References

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the relief of allergy symptoms. During its synthesis and storage, impurities can develop, which must be monitored and controlled to ensure the safety and efficacy of the drug product. Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity.[1][2][3][4] This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Method Summary

The developed HPLC method is isocratic, utilizing a C18 stationary phase and a mobile phase composed of a phosphate buffer and acetonitrile. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis. Forced degradation studies were conducted to ensure the stability-indicating nature of the method.[5][6][7]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 5.5 with diluted ortho-phosphoric acid) : Acetonitrile (60:40 v/v)[8]
Flow Rate 1.0 mL/min[8][9][10]
Column Temperature 40°C[10]
Detection Wavelength 230 nm[6][8][9]
Injection Volume 10 µL[10]
Run Time Approximately 15 minutes

2. Preparation of Solutions

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution of Cetirizine (500 µg/mL): Accurately weigh about 50 mg of Cetirizine hydrochloride reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

  • Spiked Standard Solution (for Specificity and Accuracy): Prepare a solution containing a known concentration of Cetirizine (e.g., 500 µg/mL) and spike it with a known concentration of this compound (e.g., 2.5 µg/mL).[9]

  • Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

3. Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the Cetirizine drug substance.[5][6]

  • Acid Degradation: Treat 50 mg of Cetirizine with 5 mL of 0.1 M HCl and heat at 80°C for 2 hours. Cool, neutralize with 5 mL of 0.1 M NaOH, and dilute to 100 mL with diluent.

  • Base Degradation: Treat 50 mg of Cetirizine with 5 mL of 0.1 M NaOH and heat at 80°C for 2 hours. Cool, neutralize with 5 mL of 0.1 M HCl, and dilute to 100 mL with diluent.

  • Oxidative Degradation: Treat 50 mg of Cetirizine with 5 mL of 30% hydrogen peroxide at room temperature for 24 hours. Dilute to 100 mL with diluent.[6]

  • Thermal Degradation: Keep 50 mg of Cetirizine in a hot air oven at 105°C for 24 hours. Cool and prepare a 500 µg/mL solution in diluent.[6]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (for Cetirizine peak)≤ 2.01.2
Theoretical Plates (for Cetirizine peak)≥ 20004500
%RSD for five replicate injections≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Specificity No interference from placebo or degradation products at the retention time of Impurity D.Complies
Linearity (for Impurity D)
Range0.25 - 5 µg/mL[6]0.25 - 5 µg/mL
Correlation Coefficient (r²)≥ 0.999[6]0.9995
Accuracy (% Recovery) 98.0% - 102.0%[6]99.5% - 101.2%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.9%
Intermediate Precision (n=6)≤ 2.0%1.1%
Limit of Detection (LOD) -0.08 µg/mL
Limit of Quantitation (LOQ) -0.25 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in method parameters.Complies

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting A Weigh Cetirizine and Impurity D Standards B Prepare Stock Solutions A->B C Prepare Spiked and Sample Solutions B->C E Inject Samples and Standards C->E Inject into HPLC D Set Chromatographic Conditions D->E F Acquire Chromatographic Data E->F M Integrate Peaks and Calculate Results F->M Data Transfer G System Suitability H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L L->M N Compare Against Specifications M->N O Generate Final Report N->O

Caption: Workflow for HPLC Method Development and Validation.

References

Application Note: Rapid UPLC Method for the Analysis of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies, hay fever, and urticaria.[1][2] As with any pharmaceutical product, ensuring the purity and safety of the active pharmaceutical ingredient (API) is critical. Regulatory bodies require stringent control over impurities. Cetirizine Impurity D, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity or degradation product.[3][4][5] This application note details a rapid and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound in cetirizine hydrochloride drug substances. The method is designed to be stability-indicating, capable of resolving Impurity D from the main cetirizine peak and other potential degradation products.[6][7]

Experimental Protocols

Instrumentation and Software:

  • UPLC System with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Chromatography Data Software (CDS) for data acquisition and processing.

Chemicals and Reagents:

  • Acetonitrile (UPLC grade)

  • Methanol (UPLC grade)

  • Sodium Dihydrogen Phosphate

  • Phosphoric Acid

  • Purified water

  • Cetirizine Hydrochloride Reference Standard

  • This compound Reference Standard

Chromatographic Conditions:

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate in water, pH adjusted to 3.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient See Table Below
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 232 nm
Injection Volume 1.0 µL
Run Time 5 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
3.03070
3.53070
4.07030
5.07030

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 2 µg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the cetirizine hydrochloride sample in the mobile phase in a 25 mL volumetric flask. Dilute to volume with the mobile phase to achieve a concentration of 1 mg/mL.

  • Spiked Sample Solution (for method development and validation): Prepare a sample solution as described above and spike it with a known amount of this compound standard solution.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Impurity D Standard Solution inject Inject into UPLC System prep_std->inject prep_sample Prepare Cetirizine HCl Sample Solution prep_sample->inject separate Chromatographic Separation (BEH C18, Gradient) inject->separate detect PDA Detection at 232 nm separate->detect acquire Data Acquisition (CDS Software) detect->acquire integrate Peak Integration & Identification acquire->integrate quantify Quantification of Impurity D integrate->quantify G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Cetirizine HCl Sample analysis UPLC-PDA Analysis sample->analysis impurity_std Impurity D Standard impurity_std->analysis method UPLC Method Parameters method->analysis data_proc Chromatogram Processing analysis->data_proc peak_id Peak Identification (Retention Time) data_proc->peak_id quant Impurity D Quantification data_proc->quant report Final Report peak_id->report quant->report

References

Stability-Indicating Assay Method for Cetirizine and its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for a stability-indicating assay method for Cetirizine and its impurities. The information is compiled and adapted from various validated methods to ensure robustness and reliability for research and quality control purposes.

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.[1] A stability-indicating assay is crucial to ensure the quality, safety, and efficacy of pharmaceutical products by demonstrating that the analytical method can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method for this purpose.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method has been developed to separate Cetirizine from its potential degradation products formed under various stress conditions.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of Cetirizine and its impurities.

ParameterRecommended Conditions
Column Symmetry C18 (dimensions not specified)[2][3] or Eclipse XDB C8, 150 mm x 4.6 mm, 5 µm[4]
Mobile Phase Acetonitrile and 0.2 M potassium phosphate dibasic buffer (pH 7.0) (35:65 v/v)[4] or 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH 3.5)[2][3]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 230 nm[4]
Injection Volume 25 µL[4]
Column Temperature 30°C[4]
Internal Standard (optional) Salicylic acid[1]
Method Validation Summary

The analytical method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Validation ParameterTypical Results
Linearity Range 1-20 µg/mL (r² > 0.999)[2][3]
Limit of Detection (LOD) 0.056 µg/mL[4]
Limit of Quantification (LOQ) 0.25 µg/mL[4]
Accuracy (Recovery) ~99%[2]
Precision (RSD) < 1.5% (within-day and between-day)[2][3]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Cetirizine is subjected to various stress conditions to induce degradation.

Summary of Degradation Behavior

The following table summarizes the typical degradation of Cetirizine under different stress conditions.

Stress ConditionReagent and ConditionsObservation
Acid Hydrolysis 0.1 M HCl at 105°C[4] or 2 M HCl at 70-90°C[2][3]Significant degradation observed[2][3]
Base Hydrolysis 0.1 M NaOH at 105°C[4]Generally stable[2]
Oxidative Degradation 0.5% H₂O₂ at 50-80°C[2][3]Significant degradation observed[2][3]
Thermal Degradation Dry heat at 70°C for 12 hours[5]Degradation observed[5]
Photolytic Degradation Exposure to UV light for 24 hours[5]Degradation observed[5][6]

One of the primary degradation products under oxidative stress has been identified as Cetirizine N-oxide.[7]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cetirizine hydrochloride reference standard in a suitable solvent (e.g., water or mobile phase) to obtain a stock solution of a known concentration (e.g., 5000 µg/mL).[2]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range of the method (e.g., 1-20 µg/mL).[2]

Sample Preparation: For tablet dosage forms, crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Cetirizine and transfer it to a volumetric flask. Add a suitable diluent, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

Forced Degradation Protocol

Acid Hydrolysis: To a known concentration of Cetirizine solution, add 0.1 M HCl and heat at 105°C for a specified period.[4] After cooling, neutralize the solution with an appropriate amount of base and dilute with the mobile phase to the desired concentration before injection.

Base Hydrolysis: To a known concentration of Cetirizine solution, add 0.1 M NaOH and heat at 105°C for a specified period.[4] After cooling, neutralize the solution with an appropriate amount of acid and dilute with the mobile phase to the desired concentration before injection.

Oxidative Degradation: To a known concentration of Cetirizine solution, add 3% H₂O₂ and keep at room temperature or heat at a specified temperature (e.g., 60°C) for a defined time.[5] Dilute with the mobile phase to the desired concentration before injection.

Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 70°C) for a defined period.[5] After exposure, dissolve the sample in the mobile phase to achieve the desired concentration.

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., near UV light for 24 hours) in a photostability chamber.[5] A control sample should be kept in the dark. After exposure, dilute the sample with the mobile phase if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Cetirizine.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis Analysis and Validation Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Solution Preparation Acid Acid Hydrolysis Sample_Prep->Acid Base Base Hydrolysis Sample_Prep->Base Oxidation Oxidation Sample_Prep->Oxidation Thermal Thermal Sample_Prep->Thermal Photo Photolysis Sample_Prep->Photo Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Method_Validation Method Validation HPLC_Analysis->Method_Validation Data_Analysis Data Analysis and Impurity Profiling Method_Validation->Data_Analysis

Caption: General workflow for the stability-indicating assay of Cetirizine.

Cetirizine Degradation Logic

The diagram below outlines the logical relationship between stress conditions and the degradation of Cetirizine.

Degradation_Logic cluster_stressors Stress Conditions cluster_outcomes Degradation Outcome Cetirizine Cetirizine Acidic Acidic (e.g., HCl) Cetirizine->Acidic Unstable Basic Basic (e.g., NaOH) Cetirizine->Basic Stable Oxidative Oxidative (e.g., H2O2) Cetirizine->Oxidative Unstable Thermal Thermal (Heat) Cetirizine->Thermal Unstable Photolytic Photolytic (UV Light) Cetirizine->Photolytic Unstable Degradation_Products Degradation Products (e.g., Cetirizine N-oxide) Acidic->Degradation_Products Stable Stable Basic->Stable Oxidative->Degradation_Products Thermal->Degradation_Products Photolytic->Degradation_Products

Caption: Logical overview of Cetirizine stability under various stress conditions.

References

Application Note: Quantification of Cetirizine Impurity D in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific LC-MS/MS method for the quantification of Cetirizine Impurity D (1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine) in human plasma. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust framework for the analysis of this critical process-related impurity in pharmacokinetic and toxicokinetic studies. The method utilizes a simple protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Cetirizine is a widely used second-generation antihistamine. During its synthesis and storage, various impurities can be formed. This compound, also known as Cetirizine Dimer Impurity, is a potential process-related impurity.[1][2] Its chemical name is 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[1][2] Regulatory guidelines necessitate the monitoring and quantification of such impurities in both the drug substance and biological matrices during drug development to ensure patient safety. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound reference standard

  • Cetirizine-d8 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Cetirizine-d8 (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Cetirizine-d8 stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation
  • Label polypropylene tubes for blank, calibration standards, and unknown samples.

  • Add 100 µL of human plasma to the appropriately labeled tubes.

  • Spike 10 µL of the respective this compound working standard solution to the calibration standard tubes. Add 10 µL of 50:50 acetonitrile:water to the blank and unknown sample tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL Cetirizine-d8) to all tubes except the blank. Add 20 µL of 50:50 acetonitrile:water to the blank.

  • Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

2.5.1. Liquid Chromatography

The following are typical starting conditions and may require optimization:

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

2.5.2. Mass Spectrometry

The mass spectrometer should be operated in positive ion electrospray ionization mode. The following are proposed MRM transitions and starting parameters that require optimization for the specific instrument used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 487.2167.1100To be optimized
201.1100To be optimized
Cetirizine-d8 (IS) 397.3201.1100To be optimized

Note on MRM Transitions: The precursor ion for this compound is based on its monoisotopic mass with a proton adduct [M+H]+. The proposed product ions are based on the common fragmentation of the benzhydryl moiety (m/z 167.1) and the piperazine ring fragmentation (m/z 201.1), similar to the fragmentation of Cetirizine.[3] The transition for the internal standard, Cetirizine-d8, is well-established.[3] Collision energies should be optimized for each transition to achieve the highest signal intensity.

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). Precision (CV) should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma samples.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte and IS should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage, post-preparative).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma spike_std Spike with Cetirizine Impurity D Standard plasma->spike_std Calibration Standards spike_is Spike with Internal Standard (Cetirizine-d8) plasma->spike_is spike_std->spike_is ppt Protein Precipitation (300 µL Acetonitrile) spike_is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS System supernatant->injection lc Chromatographic Separation (C18 Reversed-Phase) injection->lc ms Mass Spectrometric Detection (Positive ESI, MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, including a straightforward sample preparation and robust analytical conditions, is suitable for supporting drug development studies where the monitoring of this impurity is required. The proposed starting parameters for the mass spectrometric detection of this compound offer a solid foundation for method development and validation.

References

Application Note: Gas Chromatography Method for Residual Solvent Analysis in Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of residual solvents in Cetirizine Impurity D, also known as Cetirizine Dimer, using gas chromatography with headspace sampling (HS-GC). The described method is based on established principles for residual solvent analysis in active pharmaceutical ingredients (APIs) and aligns with the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents.[1][2][3][4] This protocol is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a validated analytical procedure for quality control and assurance.

Introduction

This compound, chemically identified as 1,4-bis((4-chlorophenyl)phenylmethyl)piperazine[5][6][7][8], is a process-related impurity of Cetirizine, a widely used second-generation antihistamine. During the synthesis and purification of pharmaceutical substances, organic solvents are often employed. While manufacturing processes are designed to remove these solvents, trace amounts may remain in the final product as residual solvents.

The presence of residual solvents in an API can impact its quality, safety, and stability. Therefore, regulatory bodies worldwide mandate the control and monitoring of these impurities. The ICH Q3C guideline provides a framework for the classification of residual solvents based on their toxicity and sets permissible daily exposure (PDE) limits.[1][2][3] Gas chromatography is the most common and recommended technique for the determination of residual solvents due to its high sensitivity and specificity for volatile organic compounds.[9][10][11]

This application note details a generic headspace gas chromatography (HS-GC) method that can be adapted and validated for the quantitative determination of common residual solvents in this compound.

Experimental Protocol

This protocol outlines a general procedure for the analysis of residual solvents in this compound. Method validation in accordance with ICH Q2(R1) guidelines is required before routine use.

1. Materials and Reagents

  • This compound sample

  • Residual solvent standards (Class 1, 2, and 3 as per ICH Q3C)

  • Diluent: Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) are recommended due to their high boiling points and ability to dissolve a wide range of substances.[11][12]

  • Helium or Hydrogen (carrier gas, high purity)

  • Nitrogen (makeup gas, high purity)

  • Hydrogen (for FID, high purity)

  • Compressed Air (for FID, high purity)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

2. Instrumentation

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary GC column: A mid-polarity column such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or equivalent is recommended for good resolution of a wide range of solvents.[10][11][12] A common dimension is 30 m x 0.32 mm ID, 1.8 µm film thickness.

3. Chromatographic Conditions

ParameterRecommended Setting
GC Oven
Initial Temperature40°C
Hold Time20 minutes
Ramp Rate10°C/minute
Final Temperature240°C
Final Hold Time5 minutes
Injector
TypeSplit
Split Ratio1:5 to 1:20
Temperature140°C - 200°C
Detector (FID)
Temperature250°C - 300°C
Hydrogen Flow30 - 40 mL/minute
Air Flow300 - 400 mL/minute
Makeup Gas (N2)25 - 30 mL/minute
Carrier Gas
GasHelium or Hydrogen
Flow Rate1 - 2 mL/minute (Constant Flow)

4. Headspace Autosampler Conditions

ParameterRecommended Setting
Vial Equilibration Temp80°C - 120°C
Vial Equilibration Time30 - 60 minutes
Transfer Line Temp105°C - 135°C
Loop Temperature105°C - 130°C
Vial Pressurization Time0.5 - 1.0 minute
Loop Fill Time0.25 - 2.0 minutes
Injection Time0.5 - 1.0 minute

5. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution containing the relevant residual solvents (e.g., Class 2 solvents) at a known concentration in the chosen diluent.

  • Working Standard Solution: Dilute the stock solution with the diluent to a concentration that is equivalent to the control concentration (e.g., based on ICH Q3C limits).

  • Sample Solution: Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add a known volume (e.g., 5 mL) of the diluent. Crimp the vial immediately.

Data Presentation

The following table summarizes the ICH Q3C classification and concentration limits for some common residual solvents that may be encountered during pharmaceutical manufacturing.

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (PDE) (mg/day)
Benzene120.08
Carbon Tetrachloride140.16
1,2-Dichloroethane150.2
Acetonitrile24104.1
Chloroform2600.6
Cyclohexane2388038.8
Dichloromethane26006.0
Toluene28908.9
Xylene2217021.7
Acetone3500050.0
Ethanol3500050.0
Ethyl Acetate3500050.0
Isopropyl Alcohol3500050.0
Methanol3300030.0

Visualizations

The following diagrams illustrate the logical workflow of the residual solvent analysis process.

Residual_Solvent_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-FID Analysis cluster_data Data Processing and Reporting Sample Weigh Cetirizine Impurity D Sample Add_Diluent Add Diluent (e.g., DMSO) Sample->Add_Diluent Crimp_Vial Crimp Headspace Vial Add_Diluent->Crimp_Vial Headspace Vial Equilibration in Headspace Sampler Crimp_Vial->Headspace Standard Prepare Residual Solvent Standard Standard->Headspace Injection Automated Injection into GC Headspace->Injection Separation Chromatographic Separation Injection->Separation Detection Detection by FID Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantification against Standard Integration->Quantification Reporting Report Results vs. ICH Limits Quantification->Reporting

Caption: Experimental workflow for residual solvent analysis.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_outcome Final Assessment API_Sample This compound Method HS-GC-FID Method API_Sample->Method Solvent_Standards Residual Solvent Standards Solvent_Standards->Method Reagents High Purity Gases & Diluent Reagents->Method Qualitative_Data Solvent Identification (Retention Time) Method->Qualitative_Data Quantitative_Data Solvent Concentration (Peak Area) Method->Quantitative_Data Compliance_Check Compliance with ICH Q3C Limits Qualitative_Data->Compliance_Check Quantitative_Data->Compliance_Check

Caption: Logical relationship of the analytical components.

Conclusion

The HS-GC-FID method described in this application note provides a robust and reliable approach for the determination of residual solvents in this compound. The protocol is based on widely accepted analytical principles and regulatory guidelines. Adherence to this methodology, coupled with proper method validation, will ensure the accurate and precise quantification of residual solvents, thereby contributing to the overall quality and safety of the final pharmaceutical product.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cetirizine is a second-generation antihistamine widely used for the treatment of allergies. As with any active pharmaceutical ingredient (API), ensuring its purity and identifying and quantifying any related compounds, such as enantiomers, process impurities, and degradation products, is critical for drug safety and efficacy. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation of these compounds due to its high efficiency, resolution, and minimal solvent consumption. This application note provides detailed protocols and data for the separation of Cetirizine and its related compounds using various capillary electrophoresis methods.

Experimental Protocols

Protocol 1: Chiral Separation of Cetirizine Enantiomers

This method is suitable for the enantiomeric purity testing of Levocetirizine and the quantification of its distomer (dextrocetirizine).

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 75 mM triethanolamine-phosphate buffer (pH 2.5) containing 0.4 mg/mL heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin and 10% acetonitrile (ACN)[1][2][3].

  • Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), and deionized water.

  • Sample Diluent: Deionized water or BGE.

3. Capillary Conditioning:

  • Before the first use, and daily, condition the capillary by flushing with 0.1 M NaOH for 30 minutes, followed by deionized water for 30 minutes, and finally with the BGE for 30 minutes[4].

  • Between injections, rinse the capillary with 0.1 M NaOH for 1 minute, deionized water for 1 minute, and then the BGE for 3 minutes[4].

4. Electrophoretic Conditions:

  • Applied Voltage: +20 kV[1][2][3].

  • Capillary Temperature: 25 °C[1][2][3].

  • Injection: Hydrodynamic injection for 1 second[1][2][3].

  • Detection: UV detection at 214 nm[1][2][3].

5. Sample Preparation:

  • Prepare a stock solution of the Cetirizine sample in the sample diluent.

  • Dilute the stock solution to a suitable concentration for analysis.

Protocol 2: Determination of Cetirizine in Pharmaceutical Formulations

This method is designed for the quantification of Cetirizine in tablets, syrups, and oral drops.

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary: Total length 85 cm, effective length 65 cm, internal diameter 75 µm[5][6].

2. Reagents and Solutions:

  • Running Buffer: 10 mM borate buffer with 10% methanol, adjusted to pH 8.5 with 1 M HCl[5][6].

  • Internal Standard (IS): Phenobarbital sodium.

  • Capillary Conditioning Solutions: 0.1 M NaOH and deionized water.

  • Sample Diluent: Running buffer.

3. Capillary Conditioning:

  • Condition the capillary by flushing with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the running buffer for 3 minutes[5][6].

4. Electrophoretic Conditions:

  • Applied Voltage: +28 kV[5][6].

  • Injection: Hydrodynamic injection for 10 seconds at low pressure[5][6].

  • Detection: UV detection at 200 nm[5][6].

  • Separation Time: 10 minutes[5].

5. Sample Preparation:

  • Tablets: Crush a tablet and dissolve the powder in a known volume of sample diluent. Filter the solution before injection.

  • Syrup/Oral Drops: For samples containing interfering excipients, a solid-phase extraction (SPE) may be necessary. An example is using a Supelclean LC-18 SPE column[5][6].

Protocol 3: Impurity Profiling of Cetirizine

This method is suitable for the separation and determination of Cetirizine and its major impurities in bulk drug and tablet dosage forms.

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary: 75 cm total length, 50 µm i.d[7].

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 75 mM sodium phosphate buffer (pH 2.8)[7].

  • Internal Standard (IS): Fexofenadine[7].

  • Capillary Conditioning Solutions: 0.1 M NaOH and deionized water.

  • Sample Diluent: BGE.

3. Capillary Conditioning:

  • Follow a standard capillary conditioning procedure with NaOH, water, and BGE flushes.

4. Electrophoretic Conditions:

  • Applied Voltage: +25 kV[7].

  • Capillary Temperature: 25 °C[7].

  • Detection: UV detection at 230 nm[7].

5. Sample Preparation:

  • Prepare a stock solution of the Cetirizine sample in the sample diluent.

  • Spike with the internal standard and dilute to the desired concentration range for analysis.

Data Presentation

Table 1: Quantitative Data for Chiral Separation of Cetirizine

ParameterValueReference
Limit of Detection (LOD)1.6 mg/ml[2]
Limit of Quantification (LOQ)5.0 mg/ml[2]
Amount of distomer in drug substance0.87 ± 0.09% w/w[1]

Table 2: Quantitative Data for Determination of Cetirizine in Pharmaceutical Forms

ParameterValueReference
Migration Time of Cetirizine6.7 minutes[5][6]
Migration Time of IS (Phenobarbital)8.9 minutes[5][6]
Limit of Detection (LOD)5.45 x 10⁻⁶ M[5][6]
Limit of Quantification (LOQ)1.60 x 10⁻⁵ M[5][6]

Table 3: Quantitative Data for Impurity Profiling of Cetirizine

ParameterValueReference
Concentration Range40–240 µg/mL[7]
Correlation Coefficient (r²)0.998[7]
Intra-day RSD (%)1.3[7]
Inter-day RSD (%)2.6[7]

Visualizations

G cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis System cluster_analysis Data Analysis Sample Cetirizine Sample (Bulk Drug/Formulation) Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration/SPE Dissolution->Filtration Injection Hydrodynamic Injection Filtration->Injection Separation Capillary Separation (Applied Voltage) Injection->Separation Detection UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Quantification Peak Integration & Quantification Electropherogram->Quantification

Caption: Experimental workflow for the capillary electrophoresis analysis of Cetirizine.

G cluster_related Related Compounds Cetirizine Cetirizine Enantiomers Enantiomers (Levocetirizine, Dextrocetirizine) Cetirizine->Enantiomers Chiral Center Impurities Process-Related Impurities Cetirizine->Impurities Synthesis Byproducts Degradation Degradation Products (e.g., Cetirizine N-oxide) Cetirizine->Degradation Stress Conditions (e.g., Oxidation)

Caption: Logical relationship of Cetirizine and its related compounds.

References

Application Notes & Protocols: Use of Cetirizine Impurity D in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine is a potent, second-generation histamine H1 receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][2][3] The quality, safety, and efficacy of pharmaceutical products are ensured through rigorous quality control measures, a critical component of which is the identification and control of impurities. Impurities in active pharmaceutical ingredients (APIs) can originate from starting materials, intermediates, or degradation products and may impact the drug's safety profile.

Cetirizine Impurity D, chemically identified as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine and also known as Cetirizine Dimer Impurity, is a known process-related impurity in the synthesis of Cetirizine.[4][5] As such, its monitoring and quantification are essential during drug development and manufacturing. These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of Cetirizine drug substances and products.

Application Notes

1. Role as a Reference Standard

This compound is primarily used as a certified reference standard in analytical research and quality control.[6] Its applications include:

  • Peak Identification: Confirming the identity of the impurity peak in the chromatograms of Cetirizine API and finished products.

  • Method Development & Validation: Developing and validating analytical methods (primarily HPLC) to ensure they are specific, accurate, and precise for the quantification of this impurity.[4][7][8]

  • Quality Control (QC): Routine testing of raw materials and finished products to ensure that the level of this compound does not exceed the limits specified by pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4][9]

2. Importance in Stability and Degradation Studies

Forced degradation studies are a crucial part of the drug development process to understand the stability of a drug substance. By using a reference standard for Impurity D, analysts can investigate whether it is formed as a degradation product under various stress conditions (e.g., acid, base, oxidation, heat, light) and develop stability-indicating analytical methods.

3. Regulatory Context

Regulatory bodies like the FDA and EMA, guided by ICH guidelines, set strict limits for the reporting, identification, and qualification of impurities. The European Pharmacopoeia specifies limits for named impurities like this compound, typically not more than 0.1%.[9] The availability of a well-characterized standard is therefore indispensable for regulatory compliance.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the quantification of Cetirizine and its related impurities, including Impurity D, using High-Performance Liquid Chromatography (HPLC). These values are indicative and should be established for each specific method validation.

ParameterTypical Value Range for Cetirizine ImpuritiesReference
Limit of Detection (LOD)0.08 - 0.26 µg/mL[10]
Limit of Quantitation (LOQ)0.28 - 0.86 µg/mL[10]
Linearity Range1 - 4 µg/mL[10]
Acceptance Criteria (USP/EP)Not More Than (NMT) 0.1% of the active ingredient[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Processing & Reporting sample Receive Cetirizine Sample hplc_analysis HPLC Analysis sample->hplc_analysis standard Prepare Impurity D Reference Standard system_suitability System Suitability Test (SST) standard->system_suitability mobile_phase Prepare Mobile Phase mobile_phase->system_suitability mobile_phase->hplc_analysis system_suitability->hplc_analysis If SST Passes data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantify Impurity D data_acquisition->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound analysis.

mechanism_of_action cluster_interaction Cellular Level cluster_response Physiological Response cetirizine Cetirizine h1_receptor Histamine H1 Receptor cetirizine->h1_receptor Binds & Blocks histamine Histamine histamine->h1_receptor Binds & Activates allergic_symptoms Allergic Symptoms (e.g., rhinitis, urticaria) h1_receptor->allergic_symptoms Leads to no_symptoms Blockade of Allergic Response h1_receptor->no_symptoms Results in

Caption: Mechanism of action of Cetirizine as an H1 antagonist.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a general method for the determination of this compound in a drug substance. The method is based on principles outlined in various pharmacopeias and analytical studies.[1][9][10]

1. Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Cetirizine from its related impurities, including Impurity D. Quantification is achieved by comparing the peak area of Impurity D in the sample solution to the peak area of a known concentration of the this compound reference standard.

2. Materials and Reagents

  • This compound Reference Standard

  • Cetirizine HCl Drug Substance (Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Tetrahydrofuran (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Purified Water (HPLC Grade)

  • Phosphoric Acid or Potassium Hydroxide (for pH adjustment)

3. Instrumentation and Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent).[1][10]
Mobile Phase A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v). Adjust pH to 5.5.[1]
Flow Rate 1.0 mL/min.[1][10]
Detection UV at 230 nm.[1][10]
Injection Volume 20 µL.[1]
Column Temperature Ambient or controlled at 25°C.
Run Time Sufficient to elute all components, typically 3 times the retention time of the main Cetirizine peak.[9]

4. Preparation of Solutions

  • Mobile Phase: Prepare a 0.05 M solution of potassium dihydrogen phosphate in purified water. Mix this buffer with acetonitrile, methanol, and tetrahydrofuran in the specified ratio (60:25:10:5). Adjust the final pH to 5.5 using dilute phosphoric acid or potassium hydroxide. Filter through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Stock Solution (Impurity D): Accurately weigh about 5 mg of this compound Reference Standard into a 200 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 25 µg/mL.[1]

  • Standard Solution (Impurity D): Further dilute the Standard Stock Solution 10-fold with the mobile phase to obtain a final concentration of approximately 2.5 µg/mL.[1]

  • Test Solution (Sample): Accurately weigh about 20 mg of the Cetirizine HCl drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 200 µg/mL.[9]

5. System Suitability Test (SST)

Before sample analysis, perform the following tests on the Standard Solution:

  • Inject the Standard Solution five or six replicate times.

  • The Relative Standard Deviation (RSD) for the peak area of this compound should be not more than 2.0%.[1]

  • The tailing factor for the Impurity D peak should not be more than 2.0.[9]

6. Analysis Procedure

  • Inject the mobile phase or a blank solution to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Test Solution and record the chromatogram.

7. Calculation

Calculate the percentage of this compound in the Cetirizine HCl drug substance using the following formula:

% Impurity D = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100

Where:

  • Area_Sample: Peak area of Impurity D in the Test Solution chromatogram.

  • Area_Standard: Average peak area of Impurity D in the Standard Solution chromatograms.

  • Conc_Standard: Concentration of Impurity D in the Standard Solution (e.g., in mg/mL).

  • Conc_Sample: Concentration of Cetirizine HCl in the Test Solution (e.g., in mg/mL).

References

Application Note: System Suitability Protocol for the Analysis of Cetirizine and Impurity D using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting system suitability testing (SST) for the High-Performance Liquid Chromatography (HPLC) method used in the quantitative analysis of Cetirizine and the identification of Cetirizine Impurity D. Adherence to this protocol ensures that the chromatographic system is adequate for its intended purpose.

Introduction

Cetirizine is a second-generation antihistamine used to treat allergies. During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. This compound, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a potential process-related impurity.[1][2][3]

System Suitability Testing (SST) is an integral part of any chromatographic analysis and is mandated by pharmacopeias such as the United States Pharmacopeia (USP).[4][5][6] SST is used to verify that the resolution, reproducibility, and overall performance of the chromatographic system are adequate for the analysis to be performed.[5][6] This protocol outlines the specific parameters and acceptance criteria for the SST of the HPLC method for Cetirizine and Impurity D.

Experimental Protocol

This protocol is based on established HPLC methods for Cetirizine and its related substances.[7][8][9]

2.1 Materials and Reagents

  • Cetirizine Dihydrochloride Reference Standard (RS)

  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

2.2 Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis.

ParameterSpecification
Column Symmetry® C18, 5 µm, 4.6 mm × 150 mm (or equivalent)
Mobile Phase 50 mM KH₂PO₄ : Acetonitrile (60:40 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 230 nm[7][9]
Injection Volume 10 µL
Column Temperature Ambient (approx. 25°C)
Run Time Approximately 15 minutes

2.3 Preparation of Solutions

  • Mobile Phase: Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 50 mM solution. Mix 600 mL of this buffer with 400 mL of Acetonitrile. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.[9]

  • Diluent: The mobile phase is used as the diluent.

  • Standard Stock Solution (A): Accurately weigh and dissolve about 25 mg of Cetirizine Dihydrochloride RS in 50 mL of diluent to obtain a concentration of approximately 500 µg/mL.

  • Impurity D Stock Solution (B): Accurately weigh and dissolve about 10 mg of this compound RS in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.

  • System Suitability Solution (SSS): Transfer 5.0 mL of Standard Stock Solution (A) and 1.0 mL of Impurity D Stock Solution (B) into a 50 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Cetirizine and 2 µg/mL of this compound.

2.4 System Suitability Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution (SSS).

  • Record the chromatograms and calculate the system suitability parameters from the data obtained.

Data Presentation and Acceptance Criteria

The performance of the system must meet the criteria outlined below before any sample analysis can commence. These criteria are based on general pharmacopeial requirements.[4][10][11]

ParameterAcceptance CriteriaPurpose
Resolution (Rs) NLT 2.0 between Cetirizine and Impurity D peaks[4][10]Ensures baseline separation of the two components.
Tailing Factor (T) NMT 2.0 for the Cetirizine peak[4][12]Measures peak symmetry, ensuring accurate integration.
Theoretical Plates (N) NLT 4000 for the Cetirizine peak[10]Measures column efficiency and peak sharpness.
Repeatability (%RSD) NMT 2.0% for the peak area of Cetirizine from five replicate injections[4]Confirms the precision of the analytical system.

NLT: Not Less Than; NMT: Not More Than; %RSD: Percent Relative Standard Deviation

Visualization of Workflows

4.1 Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the system suitability test.

G prep 1. Preparation of Solutions (Mobile Phase, Diluent, SSS) equil 2. HPLC System Equilibration prep->equil blank 3. Blank Injection (Diluent) equil->blank inject 4. Replicate Injections of SSS (n=5) blank->inject acq 5. Data Acquisition inject->acq calc 6. Calculate SST Parameters (Rs, T, N, %RSD) acq->calc decision 7. Compare with Acceptance Criteria calc->decision pass System Passed Proceed to Sample Analysis decision->pass Criteria Met fail System Failed Troubleshoot & Re-evaluate decision->fail Criteria Not Met G cluster_0 Chromatographic Data cluster_1 Calculated SST Parameters chromatogram Raw Chromatogram (Peak Areas, Retention Times, Peak Widths) resolution Resolution (Rs) chromatogram->resolution Separation between Peaks tailing Tailing Factor (T) chromatogram->tailing Peak Asymmetry plates Theoretical Plates (N) chromatogram->plates Peak Efficiency rsd Repeatability (%RSD) chromatogram->rsd Peak Area Consistency

References

Application of Cetirizine Impurity D in ANDA Filing Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and management of Cetirizine Impurity D in the context of Abbreviated New Drug Application (ANDA) filings. Detailed protocols for forced degradation studies and the quantification of this impurity are provided to support regulatory submissions.

Introduction to this compound

This compound, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a process-related impurity of Cetirizine, a widely used second-generation antihistamine.[1][2] The control of this and other impurities is a critical aspect of an ANDA submission to ensure the safety, quality, and efficacy of the generic drug product. Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of impurities.[3][4][5]

Regulatory Framework for Impurity Control in ANDAs

The FDA provides guidance for the industry on impurities in drug substances and drug products for ANDA submissions.[3][4][5] The core principle is to ensure that the impurity profile of a generic product is comparable to that of the Reference Listed Drug (RLD). The identification, reporting, and qualification of impurities are based on thresholds defined in relevant ICH guidelines (Q3A/B).

Qualification of Impurities: An impurity is considered qualified for an ANDA if it meets one or more of the following conditions[3][5]:

  • The observed level and proposed acceptance criterion for the impurity do not exceed the level observed in the RLD.

  • The impurity is a significant metabolite of the drug substance.

  • The observed level and proposed acceptance criterion are justified by scientific literature.

  • The observed level and proposed acceptance criterion do not exceed the level that has been adequately evaluated in toxicity studies.

Acceptance Criteria for this compound

Specific acceptance criteria for individual impurities are often established based on pharmacopeial monographs and a comparative analysis with the RLD. The United States Pharmacopeia (USP) monograph for Cetirizine Hydrochloride lists Impurity D.[6][7] While a specific limit for Impurity D is not individually defined in the general monograph, it falls under the category of specified impurities. The total impurity limit is generally set at not more than 0.3%.[6][8] For ANDA filings, the acceptance criteria for this compound would be determined by a comprehensive analysis of the RLD and justified based on the manufacturing process capabilities and stability data. Revisions to the Cetirizine Hydrochloride Tablets monograph have been made to align certain impurity limits with FDA-approved levels.[9][10]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[11][12]

Objective: To evaluate the degradation pathway of Cetirizine and the potential formation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Cetirizine Hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.[12] Dissolve the stressed powder in the solvent to achieve a final concentration of 1 mg/mL.

    • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an appropriate duration (e.g., 24 hours). Dissolve the stressed powder in the solvent to achieve a final concentration of 1 mg/mL.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in section 3.2).

Data Presentation:

The results of the forced degradation studies should be summarized in a table, detailing the percentage of degradation of Cetirizine and the percentage of each impurity formed, including this compound.

Stress ConditionCetirizine Assay (%)This compound (%)Total Impurities (%)
Acid Hydrolysis (0.1 M HCl, 80°C, 2h)92.50.151.8
Base Hydrolysis (0.1 M NaOH, 80°C, 2h)88.20.252.5
Oxidative (3% H₂O₂, RT, 24h)85.70.303.1
Thermal (105°C, 24h)98.10.080.9
Photolytic (UV/Vis, 24h)97.50.101.2

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Stability-Indicating HPLC Method for Quantification of this compound

A validated HPLC method is crucial for the accurate quantification of Cetirizine and its impurities.[1][2][13][14][15]

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of Cetirizine and the quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation:

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: Demonstrated over a concentration range for Cetirizine and this compound.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed at the repeatability and intermediate precision levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for this compound.

  • Robustness: Evaluated by making small, deliberate variations in method parameters.

Quantitative Data Summary:

Validation ParameterCetirizineThis compound
Linearity Range 0.1 - 150 µg/mL0.05 - 5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
LOD N/A0.02 µg/mL
LOQ N/A0.05 µg/mL

Note: The data presented in this table is representative and should be replaced with actual experimental results.

Visualization of Workflows

Experimental Workflow for Forced Degradation Studies

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Cetirizine Stock Solution (1 mg/mL) acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal Degradation stock->thermal Expose to photo Photolytic Degradation stock->photo Expose to hplc HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation & Reporting hplc->data

Forced Degradation Experimental Workflow
ANDA Impurity Qualification and Control Workflow

ANDA Impurity Workflow start Impurity Detected in Generic Drug Substance/Product identify Identify Impurity Structure start->identify quantify Quantify Impurity Level identify->quantify compare_rld Compare with RLD Impurity Profile quantify->compare_rld threshold Is Impurity Level > Qualification Threshold? compare_rld->threshold qualified Impurity is Qualified threshold->qualified No qualification Further Qualification Needed threshold->qualification Yes set_spec Set Acceptance Criteria in Specification qualified->set_spec literature Literature Review for Safety Data qualification->literature metabolite Is it a Significant Metabolite? literature->metabolite metabolite->qualified Yes toxicology Toxicological Studies metabolite->toxicology No toxicology->set_spec monitor Routine Monitoring in QC set_spec->monitor

ANDA Impurity Qualification and Control

Conclusion

The successful filing of an ANDA for a Cetirizine product necessitates a thorough understanding and control of its impurity profile, with particular attention to specified impurities like this compound. The application of robust, validated analytical methods and comprehensive forced degradation studies are fundamental to this process. The logical workflow for impurity qualification, guided by regulatory standards, ensures that the generic product is safe, effective, and of high quality.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues during the analysis of Cetirizine and its related substances, with a specific focus on Cetirizine Impurity D.

Troubleshooting Guides

Q1: My chromatogram shows a peak co-eluting with this compound. What are the initial steps to resolve it?

A1: Co-elution, where two or more compounds are not adequately separated in a chromatographic system, is a common challenge. When encountering co-elution involving this compound, a systematic approach is recommended. The initial focus should be on evaluating and optimizing the critical parameters of your High-Performance Liquid Chromatography (HPLC) method.

The primary cause of peak co-elution is often an unsuitable mobile phase or a stationary phase that does not provide the necessary selectivity for the compounds of interest. Cetirizine and its impurities have varying polarities and ionization characteristics that are highly dependent on the pH of the mobile phase. Therefore, adjusting the mobile phase composition and pH is the most effective first step. Additionally, the choice of HPLC column (the stationary phase) plays a crucial role in achieving the desired separation.

A logical workflow for troubleshooting this issue is presented below.

Co-elution Troubleshooting Workflow start Co-elution of Impurity D Observed check_method Review Current HPLC Method Parameters start->check_method mp_branch Mobile Phase Optimization check_method->mp_branch sp_branch Stationary Phase Evaluation check_method->sp_branch adjust_ph Adjust Mobile Phase pH (e.g., pH 3.5 to 6.5) mp_branch->adjust_ph change_organic Modify Organic Modifier Ratio (e.g., Acetonitrile/Methanol) mp_branch->change_organic add_modifier Incorporate Mobile Phase Additives (e.g., Ion-pairing agent, THF) mp_branch->add_modifier evaluate Evaluate Resolution (Rs) and Peak Shape adjust_ph->evaluate change_organic->evaluate add_modifier->evaluate change_column Screen Alternative Columns (e.g., C8, Phenyl, HILIC) sp_branch->change_column modernize_column Modernize Column Technology (e.g., smaller particle size, 2.5 µm) sp_branch->modernize_column change_column->evaluate modernize_column->evaluate resolved Co-elution Resolved (Rs > 1.5) evaluate->resolved not_resolved Issue Persists evaluate->not_resolved consult Consult Further Resources (e.g., Pharmacopeias, Technical Support) not_resolved->consult

Troubleshooting workflow for co-elution issues.

Q2: How do different HPLC method parameters affect the separation of this compound?

A2: Several HPLC parameters can be modified to improve the resolution of this compound from other related substances. The following table summarizes a comparison between a method where co-elution is likely and an optimized method that achieves successful separation.

ParameterMethod A (Prone to Co-elution)Method B (Optimized for Resolution)Rationale for Improvement
Stationary Phase Hypersil BDS C18, 5 µm, 4.6 x 250 mmEclipse XDB C8, 5 µm, 4.6 x 150 mmA C8 column is less hydrophobic than a C18, which can alter the selectivity for closely related compounds.
Mobile Phase 0.05 M KH2PO4:ACN:MeOH:THF (12:5:2:1 v/v/v/v), pH 5.5[1][2]0.2 M K2HPO4:Acetonitrile (65:35 v/v), pH 7.00[3]Increasing the pH to 7.0 alters the ionization state of Cetirizine and its impurities, significantly impacting their retention and selectivity. The simpler mobile phase is also more robust.
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]Maintained for consistency, but can be optimized to improve efficiency.
Detection 230 nm[1][2]230 nm[3]Wavelength remains optimal for Cetirizine and its related substances.
Column Temp. Ambient30°C[3]Elevated and controlled temperature can improve peak shape and reproducibility.
Expected Outcome Potential co-elution of Impurity D or its poor retention. In some cases, Impurity D may not elute at all.[4]Baseline separation of Cetirizine from its degradation products and related substances.[3]The combination of a different stationary phase and a higher pH mobile phase provides the necessary selectivity to resolve critical pairs.

Experimental Protocols

Protocol for Optimized HPLC Method (Method B)

This protocol is designed to achieve a robust separation of Cetirizine and its related substances, including Impurity D.

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium phosphate dibasic (K2HPO4) (Analytical Grade)

  • Purified water (HPLC Grade)

  • Cetirizine Dihydrochloride Reference Standard and sample

  • Cetirizine Related Impurities Reference Standards

2. Chromatographic Conditions:

  • Column: Eclipse XDB C8, 4.6 mm x 150 mm, 5 µm particle size[3]

  • Mobile Phase: A filtered and degassed mixture of 0.2 M Potassium Phosphate Dibasic buffer and Acetonitrile (65:35 v/v). The pH of the buffer should be adjusted to 7.00.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: 230 nm[3]

  • Injection Volume: 25 µL[3]

3. Preparation of Solutions:

  • 0.2 M Potassium Phosphate Dibasic Buffer (pH 7.00): Dissolve an appropriate amount of K2HPO4 in purified water to make a 0.2 M solution. Adjust the pH to 7.00 using a suitable acid (e.g., phosphoric acid).

  • Mobile Phase: Mix the 0.2 M K2HPO4 buffer (pH 7.00) and Acetonitrile in a 65:35 volume/volume ratio. Filter through a 0.45 µm membrane filter and degas prior to use.[3]

  • Sample Solution: Accurately weigh and dissolve the Cetirizine Dihydrochloride sample in the mobile phase to obtain a desired concentration (e.g., 500 µg/mL).[3]

  • Standard Solution: Prepare a standard solution of Cetirizine Dihydrochloride and a mix of related impurities in the mobile phase at a known concentration.

4. System Suitability:

  • Inject the standard solution and verify that the system is suitable for the analysis. The resolution between Cetirizine and the closest eluting impurity should be greater than 1.5. The tailing factor for the Cetirizine peak should not be more than 2.0.

5. Analysis:

  • Inject the sample solution into the chromatograph and record the chromatogram.

  • Identify the peaks of Cetirizine and its impurities by comparing the retention times with those of the standards.

FAQs

Q3: What is this compound and why is it important to monitor? A3: this compound is a process-related impurity in the synthesis of Cetirizine. Chemically, it is known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine. It is also referred to as the Cetirizine Dimer Impurity. Regulatory agencies require the monitoring and control of impurities in drug substances and products to ensure their safety and efficacy. Therefore, having a reliable analytical method to separate and quantify Impurity D is crucial for quality control.

Q4: My Cetirizine peak is showing significant tailing. What could be the cause and how can I fix it? A4: Peak tailing for basic compounds like Cetirizine is often caused by secondary interactions between the analyte and residual silanol groups on the silica-based column packing material.[5] This can be addressed by:

  • Operating at a lower pH: At a lower pH (e.g., below 3), the silanol groups are protonated and less likely to interact with the basic analyte. However, this will also change the retention time and selectivity.[5]

  • Using a highly deactivated or end-capped column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups, which reduces peak tailing for basic compounds.

  • Increasing the ionic strength of the mobile phase: A higher buffer concentration can help to mask the residual silanol groups.

Q5: Can forced degradation studies help in identifying potential co-elution problems? A5: Yes, forced degradation studies are essential in the development of stability-indicating analytical methods.[3] By subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, a wide range of degradation products are generated.[3] Analyzing these stressed samples helps to ensure that the analytical method can separate the main active ingredient from all potential degradation products, thus proving the method's specificity and identifying potential co-elution issues before they arise during routine analysis.[3]

References

Impact of column chemistry on the analysis of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Cetirizine Impurity D

Welcome to the technical support center for the analysis of Cetirizine and its related impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of high-performance liquid chromatography (HPLC) column chemistry on the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound, also known as Cetirizine Dimer Impurity, is chemically named 1,4-bis[(4-Chlorophenyl)phenylmethyl]piperazine.[1][2][3] It is a process-related impurity of Cetirizine. The analytical challenge often lies in achieving adequate separation from the main Cetirizine peak and other related substances, especially given its different polarity and molecular size compared to the parent drug.

Q2: What is a common starting point for HPLC method development for Cetirizine and its impurities?

A common starting point is using a reversed-phase C18 column.[4][5] A published method utilizes a Hypersil BDS C18, 5 µm column (4.6 x 250 mm) with a mobile phase consisting of 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v) at a pH of 5.5.[4][5] However, depending on the specific impurity profile and analytical goals, this may need to be optimized.

Q3: How can column chemistry be modified to improve the retention of polar impurities related to Cetirizine?

For highly polar impurities that are poorly retained on traditional C18 columns, several alternative column chemistries can be considered:

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[6][7][8] This modification helps to increase the retention of polar analytes and allows for the use of highly aqueous mobile phases without the risk of phase collapse.[6][9]

  • Polar-Endcapped Columns: In this type of column, the residual silanol groups on the silica surface are capped with a polar functional group instead of a non-polar one. This can also enhance the retention of polar compounds.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of very polar compounds.[11][12][13] A modernized USP impurity method for Cetirizine hydrochloride tablets successfully utilized an XBridge BEH HILIC column.[11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides potential solutions related to column chemistry.

Problem Potential Cause Related to Column Chemistry Suggested Solution
Poor Retention of Impurity D The impurity may be too polar for a standard C18 column, leading to elution near the void volume.* Increase Mobile Phase Aqueous Content: If using a C18 column, try increasing the percentage of the aqueous component in the mobile phase. Be cautious of phase collapse with traditional C18 columns in highly aqueous conditions.[14][15] * Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.[9] * Consider a Phenyl Column: The pi-pi interactions offered by a phenyl stationary phase can provide alternative selectivity for aromatic compounds like Impurity D.
Peak Tailing for Cetirizine or Impurity D Secondary interactions between basic analytes and acidic residual silanol groups on the silica surface of the column can cause peak tailing.* Use a High-Purity, Endcapped C18 Column: Modern, well-endcapped columns have fewer exposed silanol groups, reducing peak tailing for basic compounds. * Switch to a Polar-Embedded Column: The embedded polar group can shield the analyte from interacting with the underlying silica surface.[6] * Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can change the ionization state of the analytes and silanol groups, which can improve peak shape.
Co-elution of Impurity D with Other Impurities or the Main Peak The selectivity of the current column chemistry is insufficient to resolve Impurity D from other components.* Change Column Chemistry: This is the most effective way to alter selectivity. If using a C18 column, consider switching to a phenyl, cyano, or polar-embedded column. Each will offer different interaction mechanisms. * Evaluate Different C18 Chemistries: Not all C18 columns are the same. A C18 from a different manufacturer or with a different bonding density can provide the necessary change in selectivity.
Retention Time Drift The column may not be stable under the mobile phase conditions, or it may be undergoing "phase collapse" in a highly aqueous mobile phase.* Use a Column Stable at the Mobile Phase pH: Ensure the column's recommended pH range is compatible with your method. * Employ a Polar-Embedded or "AQ" Type C18 Column: These columns are designed to be stable in 100% aqueous mobile phases and resist phase collapse.[9][15]

Experimental Protocols

General HPLC Method for Cetirizine and Impurities

This protocol is a general starting point and may require optimization.

  • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.[4][5]

  • Mobile Phase: 0.05 M dihydrogen phosphate : acetonitrile : methanol : tetrahydrofuran (12:5:2:1, v/v/v/v), with the pH adjusted to 5.5.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV at 230 nm.[4][5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Modernized HILIC Method for Cetirizine Impurities

This method is adapted from a modernized USP protocol and is suitable for polar impurities.

  • Column: XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm.[16]

  • Mobile Phase: Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7).[11][12][13]

  • Flow Rate: Scaled for the smaller particle size column (e.g., ~1.0-2.0 mL/min).

  • Detection: UV at 230 nm.

  • Injection Volume: Scaled down to prevent peak distortion (e.g., 10 µL).

  • Column Temperature: Controlled, e.g., 30 °C.

Method Development Workflow

The following diagram illustrates a logical workflow for selecting an appropriate HPLC column and developing a method for the analysis of this compound.

G start Start: Analyze Cetirizine and Impurity D c18_initial Initial Method: Standard C18 Column start->c18_initial eval1 Evaluate Retention, Peak Shape, Resolution c18_initial->eval1 poor_retention Poor Retention? eval1->poor_retention Good peak_tailing Peak Tailing? poor_retention->peak_tailing No polar_column Switch to Polar-Embedded or HILIC Column poor_retention->polar_column Yes co_elution Co-elution? peak_tailing->co_elution No endcapped_column Use High-Purity Endcapped C18 peak_tailing->endcapped_column Yes alt_selectivity Change Selectivity: Phenyl or Cyano Column co_elution->alt_selectivity Yes optimize Optimize Mobile Phase (pH, Organic %) co_elution->optimize No polar_column->optimize endcapped_column->optimize alt_selectivity->optimize eval2 Re-evaluate Performance optimize->eval2 eval2->eval1 Not Acceptable final Final Method eval2->final Acceptable

Caption: Workflow for HPLC column selection and method development.

References

Technical Support Center: Method Robustness for Cetirizine Impurity D Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method robustness testing for the assay of Cetirizine Impurity D.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of method robustness testing for the this compound assay?

A1: Method robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] Its purpose is to demonstrate the reliability of the assay during normal usage and to establish appropriate system suitability parameters.[1][3] For the this compound assay, this ensures that the method will consistently provide accurate and precise results under the variable conditions that can be expected in different laboratories, on different instruments, and with different analysts.[4]

Q2: Which regulatory guidelines should be followed for robustness testing?

A2: The primary guideline for method validation, including robustness testing, is the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[2][4][5] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also have specific directives that align with ICH guidelines.[4]

Q3: What is this compound?

A3: this compound, also known as the Cetirizine Dimer Impurity, is a process-related impurity in the synthesis of Cetirizine.[6][7] Its chemical name is 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine.[6][7][8][9] It is crucial to control this and other impurities to ensure the quality and safety of the final drug product.[10]

Q4: What are the typical parameters to investigate in a robustness study for an HPLC assay of this compound?

A4: For an HPLC-based assay, the following parameters are typically varied to assess method robustness:

  • Mobile Phase Composition: Small changes in the ratio of the organic and aqueous phases (e.g., ± 2%).[1]

  • Mobile Phase pH: Variations in the pH of the aqueous buffer (e.g., ± 0.2 pH units).[4]

  • Column Temperature: Adjustments to the column oven temperature (e.g., ± 5 °C).[1][4]

  • Flow Rate: Deliberate changes in the mobile phase flow rate (e.g., ± 0.1 mL/min).[1][4]

  • Wavelength: Minor adjustments to the detection wavelength (e.g., ± 2 nm).[1]

  • Different Columns: Using columns from different batches or manufacturers.

  • Different Instruments: Performing the analysis on different HPLC systems.[11][12]

Troubleshooting Guide

Issue 1: Distorted or Split Peaks for Cetirizine or its Impurities

  • Question: My chromatogram shows fronting, tailing, or split peaks for Cetirizine and/or Impurity D. What could be the cause?

  • Answer: Poor peak shape is a common issue in the HPLC analysis of Cetirizine and its impurities.[11][13] The most likely causes are:

    • Sample Solvent Mismatch: A significant difference between the strength of the sample diluent and the mobile phase can cause peak distortion. This is a classic "strong solvent effect".[13] If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting or splitting, especially with larger injection volumes.[13][14]

      • Solution: Prepare your sample and standard solutions in the mobile phase or a diluent with a similar composition and strength.[13][14] If the USP method specifies a diluent that causes issues, preparing the sample in the mobile phase can produce ideal, Gaussian peak shapes.[13]

    • Injection Volume: Large injection volumes can exacerbate the sample solvent effect and lead to peak distortion.[14]

      • Solution: Try reducing the injection volume. Even with a method specifying a certain injection volume, adjusting it might be necessary to achieve an acceptable peak shape on different instruments.[14]

    • Column Overload: Injecting too high a concentration of the sample can lead to peak tailing or fronting.

      • Solution: Dilute your sample to a lower concentration and re-inject.

    • Column Degradation: A loss of column performance can result in poor peak shapes.

      • Solution: Replace the column with a new one of the same type. Ensure proper column washing and storage procedures are followed.

Issue 2: Poor Resolution Between this compound and Other Peaks

  • Question: I am not achieving baseline separation between the this compound peak and an adjacent peak (either the main Cetirizine peak or another impurity). How can I improve this?

  • Answer: Inadequate resolution can compromise the accuracy of quantification. Consider the following adjustments:

    • Mobile Phase Composition: Small changes in the mobile phase composition can significantly impact selectivity and resolution.

      • Solution: Systematically adjust the ratio of the organic solvent to the aqueous buffer. For example, if your mobile phase is acetonitrile and a phosphate buffer, try slightly increasing or decreasing the percentage of acetonitrile.

    • Mobile Phase pH: The retention of ionizable compounds like Cetirizine and its impurities is highly dependent on the pH of the mobile phase.

      • Solution: Adjust the pH of the mobile phase buffer by small increments (e.g., ± 0.1 pH units) to see if resolution improves.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by increasing the number of theoretical plates.

      • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Be aware that this will increase the run time.

    • Column Temperature: Temperature affects mobile phase viscosity and mass transfer, which can influence resolution.

      • Solution: Try adjusting the column temperature. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.

Issue 3: Retention Time Variability

  • Question: The retention times for my peaks, including Impurity D, are shifting between injections or between runs. What is causing this?

  • Answer: Unstable retention times can indicate a problem with the HPLC system or the method conditions.

    • Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analytical run.

      • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) before the first injection.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.

      • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. If using a buffer, always check the pH after preparation. Ensure the mobile phase is well-mixed and degassed.

    • Pump Issues: Fluctuations in the pump's flow rate will cause retention time variability.

      • Solution: Check the pump for leaks and ensure it is delivering a stable flow rate. Perform pump performance qualification tests if necessary.

    • Temperature Fluctuations: Changes in the ambient or column temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols & Data

Protocol: Robustness Study for this compound Assay

This protocol outlines a typical robustness study for an isocratic RP-HPLC method for the determination of this compound.

1. Standard Method Conditions (Example)

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Buffer pH 7.0 (35:65 v/v)[15]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 30 °C[15]

  • Detection Wavelength: 230 nm[15]

  • Injection Volume: 25 µL[15]

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL of Cetirizine.

2. Robustness Variations

The following parameters will be varied one at a time, while keeping all other conditions as per the standard method. A system suitability solution (containing Cetirizine and a known amount of Impurity D) will be injected for each condition.

ParameterNominal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C25 °C35 °C
Mobile Phase pH 7.06.87.2
Organic Phase % 35% Acetonitrile33% Acetonitrile37% Acetonitrile
Wavelength 230 nm228 nm232 nm

3. Data Collection and Acceptance Criteria

For each variation, record the following system suitability parameters. The results should be compared against the pre-defined acceptance criteria.

System Suitability ParameterAcceptance Criteria
Resolution (Rs) between Impurity D and nearest peak≥ 2.0[5]
Tailing Factor (T) for Impurity D≤ 2.0[5][11]
%RSD of Peak Area (n=6 injections)≤ 10.0%[11]
Retention Time (RT) Variation ≤ ±5%[5]
Summary of Forced Degradation Studies

Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[15][16]

Stress ConditionProcedureTypical Observation for Cetirizine
Acid Hydrolysis Treat sample with 0.1 M HCl at room temperature or elevated temperature (e.g., 105°C).[15]Unstable in acidic conditions.[17]
Base Hydrolysis Treat sample with 0.1 M NaOH at room temperature or elevated temperature (e.g., 105°C).[15]Generally stable in basic conditions.[17]
Oxidation Treat sample with 3% H₂O₂ at room temperature.[15][18]Unstable in oxidative conditions, may form N-oxide.[17][18]
Thermal Degradation Expose solid drug substance to dry heat (e.g., 70°C for 12 hours).[16]Degradation observed.
Photolytic Degradation Expose sample solution to UV light.[5]Degradation observed.

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Define_Method Define Standard Analytical Method Define_Params Identify Robustness Parameters & Ranges Define_Method->Define_Params Prep_Samples Prepare System Suitability & Test Samples Define_Params->Prep_Samples Standard_Run Analyze under Nominal Conditions Prep_Samples->Standard_Run Vary_Params Vary One Parameter at a Time (OVAT) Standard_Run->Vary_Params Establish Baseline Analyze_Varied Analyze under Varied Conditions Vary_Params->Analyze_Varied Collect_Data Collect System Suitability Data Analyze_Varied->Collect_Data Compare_Criteria Compare Data against Acceptance Criteria Collect_Data->Compare_Criteria Compare_Criteria->Vary_Params Pass Report Document Results in Validation Report Compare_Criteria->Report Method_Adjustment Adjust Method & Re-validate Compare_Criteria->Method_Adjustment Fail Method_Validated Method_Validated Report->Method_Validated Method Deemed Robust

Caption: Workflow for conducting a method robustness study.

Troubleshooting_Logic cluster_peakshape Issue: Poor Peak Shape cluster_resolution Issue: Poor Resolution cluster_rt Issue: RT Shift Start Poor Chromatographic Result Observed Peak_Shape Distorted or Split Peaks? Start->Peak_Shape Resolution Inadequate Resolution? Start->Resolution RT_Shift Retention Time Drifting? Start->RT_Shift Check_Solvent Check Sample Solvent vs. Mobile Phase Peak_Shape->Check_Solvent Yes Check_Volume Check Injection Volume Check_Solvent->Check_Volume Check_Column Check Column Health Check_Volume->Check_Column Solution_Found Implement Solution & Re-inject Check_Column->Solution_Found Issue Identified Adjust_Mobile_Phase Adjust Mobile Phase Composition / pH Resolution->Adjust_Mobile_Phase Yes Adjust_Flow Adjust Flow Rate Adjust_Mobile_Phase->Adjust_Flow Adjust_Flow->Solution_Found Issue Identified Check_Equilibration Check Column Equilibration RT_Shift->Check_Equilibration Yes Check_Pump Check Pump Performance Check_Equilibration->Check_Pump Check_Temp Check Temperature Stability Check_Pump->Check_Temp Check_Temp->Solution_Found Issue Identified

Caption: Logical flow for troubleshooting common HPLC issues.

References

Improving sensitivity and detection limits for Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Cetirizine and its related substances, with a specific focus on improving sensitivity and detection limits for Cetirizine Impurity D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

This compound, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a known impurity in the synthesis of Cetirizine.[1][2][3] It is also referred to as Cetirizine Dimer Impurity.[1][3] Monitoring and controlling this impurity is crucial to ensure the quality, safety, and efficacy of the final drug product, as required by regulatory agencies.

Q2: How can I improve the sensitivity and detection limits for this compound?

Improving sensitivity and detection limits for this compound can be achieved through several analytical strategies:

  • Modernize the Analytical Method: Transitioning from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly enhance sensitivity. UHPLC systems utilize columns with smaller particle sizes (e.g., 2.5 µm), leading to sharper peaks and better resolution, which in turn improves detection limits.[4]

  • Optimize Detector Settings: For UV detection, ensure the wavelength is set at the maximum absorbance for the impurity, which is typically around 230 nm for Cetirizine and its related compounds.[5][6]

  • Employ Mass Spectrometry (MS) Detection: Coupling liquid chromatography with a mass spectrometer (LC-MS or LC-MS/MS) offers superior sensitivity and selectivity compared to UV detection.[7][8] MS detection can confirm the identity of impurities based on their mass-to-charge ratio, providing more reliable data at lower concentrations.

  • Enhance Sample Preparation: Proper sample preparation is key. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase to avoid peak distortion. Filtration of the sample solution through a 0.45 μm filter can prevent column clogging and improve baseline stability.

Q3: My chromatogram shows a distorted or split peak for the main Cetirizine peak. What could be the cause?

A common cause of distorted or split peaks in the analysis of Cetirizine is a mismatch between the sample solvent and the mobile phase.[4] This "strong solvent effect" is particularly noticeable in Hydrophilic Interaction Liquid Chromatography (HILIC) methods. If the sample diluent has a significantly different composition (e.g., higher water content or lack of buffer) compared to the mobile phase, it can lead to peak fronting, splitting, or tailing.[4]

Q4: How can I resolve the issue of distorted peak shapes?

To address distorted peak shapes, consider the following:

  • Match Sample Solvent to Mobile Phase: The most effective solution is to dissolve the sample in the mobile phase itself. This ensures compatibility and minimizes solvent effects.

  • Reduce Injection Volume: If dissolving the sample in the mobile phase is not feasible, reducing the injection volume can mitigate the solvent effect and improve peak shape.[4]

  • Adjust Mobile Phase Composition: In some cases, slight adjustments to the mobile phase composition, such as the buffer concentration or pH, can help improve peak symmetry.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity for Impurity D - Inappropriate detector for low-level analysis.- Suboptimal chromatographic conditions.- Switch to a more sensitive detector like a mass spectrometer (MS).- Modernize the method to UHPLC with smaller particle size columns for sharper peaks.[4]- Ensure the detection wavelength is optimal (around 230 nm for UV).[5][6]
Peak Tailing or Fronting - Mismatch between sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Prepare the sample in the mobile phase.- Reduce the injection volume.[4]- Decrease the sample concentration.- Adjust the mobile phase pH or buffer strength.
Split Peaks - Strong solvent effect due to incompatibility between sample diluent and mobile phase.- Dissolve the sample in the mobile phase.- Significantly reduce the injection volume.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure sufficient column equilibration time between injections.- Freshly prepare the mobile phase and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.
High Baseline Noise - Contaminated mobile phase or diluent.- Detector lamp aging (for UV detectors).- Column bleed.- Use high-purity solvents and freshly prepared mobile phase.- Replace the detector lamp if necessary.- Use a column designed for low bleed, especially for MS applications.

Experimental Protocols

Modernized UHPLC-UV Method for Cetirizine and Impurities

This protocol is adapted from a modernized USP method for the analysis of organic impurities in Cetirizine hydrochloride tablets.

  • Chromatographic System: A UHPLC system equipped with a UV detector.

  • Column: XBridge HILIC XP, 2.5 μm, 4.6 x 100 mm.

  • Mobile Phase: A mixture of acetonitrile and 200 mM ammonium formate buffer (pH 2.9, adjusted with formic acid) in a ratio of 93:7 (v/v).

  • Flow Rate: 2.116 mL/min (scaled from the original method).[4]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 10.6 µL (scaled down to improve peak shape).[4]

  • Sample Preparation: Crush tablets and dissolve the powder in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL of Cetirizine hydrochloride. Sonicate for 20 minutes to ensure complete dissolution. Filter the solution through a 0.45 μm GHP Acrodisc filter before injection.

LC-MS/MS Method for Enhanced Sensitivity

For higher sensitivity and confirmation of Impurity D, an LC-MS/MS method can be employed.

  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column: XBridge HILIC XP, 2.5 μm, 4.6 x 100 mm.

  • Mobile Phase: 93:7 acetonitrile: 200 mM ammonium formate buffer (pH 2.9).

  • Flow Rate: 1 mL/min (reduced to accommodate the ESI interface).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification. Specific transitions for Cetirizine and its impurities would need to be determined. For Cetirizine, example transitions are m/z 389.26 → 165.16 and 389.26 → 201.09.[7]

  • Sample Preparation: As described in the UHPLC-UV method, using the mobile phase as the diluent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Methods cluster_data Data Processing start Start: Cetirizine Sample crush Crush Tablets start->crush dissolve Dissolve in Mobile Phase crush->dissolve sonicate Sonicate (20 min) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into LC System filter->inject separate Separation on HILIC Column inject->separate detect Detection separate->detect uv UV (230 nm) detect->uv ms MS/MS (ESI+) detect->ms process Chromatogram Processing uv->process ms->process quantify Quantify Impurity D process->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic start Problem: Distorted Peak Shape q1 Is sample dissolved in mobile phase? start->q1 sol1 Action: Dissolve sample in mobile phase q1->sol1 No q2 Is injection volume high? q1->q2 Yes a1_yes Yes a1_no No end Result: Improved Peak Shape sol1->end sol2 Action: Reduce injection volume q2->sol2 Yes other Consider other causes: - Column Overload - Secondary Interactions q2->other No a2_yes Yes a2_no No sol2->end

Caption: Troubleshooting logic for distorted chromatographic peaks.

References

Effect of injection volume and solvent on peak shape of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of Cetirizine Impurity D, focusing on how injection volume and solvent composition can affect chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: A frequent issue is a mismatch between the sample solvent (diluent) and the mobile phase.[1] If the sample solvent is significantly stronger (higher eluotropic strength) than the mobile phase, it can lead to peak distortion, including fronting, broadening, or splitting.[2] For instance, dissolving a sample in a high percentage of organic solvent when the mobile phase is highly aqueous can cause problems.[1]

Q2: How does increasing the injection volume affect the peak shape of this compound?

A2: Increasing the injection volume can lead to several peak shape issues. Overloading the column, either by mass or volume, can cause peak broadening and asymmetry (tailing or fronting).[3][4] While a larger injection volume might be used to improve sensitivity for low-level impurities, it can compromise peak shape if not carefully optimized.[1]

Q3: Can the pH of the sample solvent affect peak shape?

A3: Yes, the pH of the sample solvent can significantly impact the peak shape, especially for ionizable compounds like Cetirizine and its impurities. If the pH of the sample solvent causes the impurity to interact differently with the stationary phase compared to the mobile phase conditions, it can lead to peak tailing or fronting.[3][5]

Q4: What is peak fronting and what causes it for this compound?

A4: Peak fronting is characterized by a sharp leading edge and a sloping tail on the front of the peak. Common causes include injecting the sample in a solvent stronger than the mobile phase and column overload.[3][6]

Q5: What is peak tailing and what are its common causes in the analysis of this compound?

A5: Peak tailing appears as a drawn-out or asymmetrical tail on the right side of the peak. For basic compounds like Cetirizine and its impurities, this can be caused by strong interactions with active sites (e.g., free silanol groups) on the stationary phase.[5] Other causes include using a sample solvent that is too weak or having a pH mismatch that affects the ionization state of the analyte.[3][7]

Troubleshooting Guides

Issue 1: Peak Fronting or Splitting
  • Symptom: The peak for this compound has a sharp leading edge with a sloping front, or the peak is split into two.

  • Potential Cause: The sample solvent is stronger than the mobile phase. This is a known issue in Cetirizine analysis where the diluent contains a higher concentration of a strong solvent (like water in a HILIC separation or acetonitrile in a reversed-phase separation) than the mobile phase.[1]

  • Troubleshooting Steps:

    • Match the Solvents: Whenever possible, dissolve and inject the sample in the mobile phase itself.[2]

    • Reduce Solvent Strength: If using a different solvent is unavoidable, ensure it is weaker than or equal in strength to the mobile phase.

    • Decrease Injection Volume: Reducing the injection volume can minimize the solvent mismatch effect and improve peak shape.[1]

Issue 2: Peak Broadening
  • Symptom: The peak for this compound is wider than expected, leading to poor resolution and sensitivity.

  • Potential Cause:

    • Volume Overload: Injecting too large a volume of sample can cause the peak to broaden as it travels through the column.[4]

    • Solvent Mismatch: Injecting in a strong solvent can also lead to band broadening.[2]

    • Extra-Column Volume: Excessive tubing length or diameter between the injector and the column can contribute to peak broadening.

  • Troubleshooting Steps:

    • Reduce Injection Volume: Systematically decrease the injection volume to see if the peak sharpens.

    • Check for Solvent Effects: Prepare the sample in the mobile phase to rule out solvent mismatch.

    • Optimize Tubing: Ensure that the connecting tubing is as short as possible with a narrow internal diameter.

Issue 3: Peak Tailing
  • Symptom: The peak for this compound is asymmetrical with a pronounced tail.

  • Potential Cause:

    • Secondary Interactions: Cetirizine and its related substances can interact with active sites on the column packing material, such as exposed silanol groups, causing tailing.[5]

    • pH Mismatch: The pH of the sample diluent may be inappropriate, leading to inconsistent ionization of the impurity.[3]

    • Column Degradation: The column may be contaminated or degraded, exposing more active sites.[4]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Modify the mobile phase pH to ensure the analyte is in a single, stable ionic form.

    • Use a Deactivated Column: Employ a column with end-capping or a different stationary phase (e.g., C8 instead of C18) to minimize secondary interactions.[7]

    • Flush the Column: Clean the column according to the manufacturer's instructions to remove contaminants.[4]

    • Prepare Sample in Mobile Phase: This ensures that the pH and solvent environment of the sample match the chromatographic conditions upon injection.

Data Presentation

The following tables present illustrative data on how injection volume and solvent composition can affect the peak shape of this compound.

Table 1: Effect of Injection Volume on Peak Shape (Illustrative Data)

Conditions: Sample prepared in mobile phase.

Injection Volume (µL)Peak Asymmetry (As)Tailing Factor (Tf)Peak Width at half-height (W₀.₅) (sec)
51.051.022.1
101.101.082.3
201.351.282.9
501.80 (Broadening/Fronting)1.654.5

Table 2: Effect of Sample Solvent on Peak Shape (Illustrative Data)

Conditions: 10 µL injection volume.

Sample Solvent CompositionPeak Asymmetry (As)Tailing Factor (Tf)Peak Shape Description
Mobile Phase (e.g., 70% Buffer: 30% ACN)1.101.08Good, symmetrical peak
50% Buffer: 50% ACN (Stronger)0.85 (Fronting)0.88Peak Fronting
100% Acetonitrile (Much Stronger)0.70 (Fronting)0.75Severe Fronting/Splitting
100% Aqueous Buffer (Weaker)1.451.35Peak Tailing

Experimental Protocols

Representative HPLC Method for Cetirizine and Impurities

This protocol is a representative method based on common practices for analyzing Cetirizine and its impurities.[7][8][9]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 5.5) and acetonitrile (e.g., in a 60:40 v/v ratio).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[8]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL (recommended starting point).

  • Sample Preparation:

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Sample Preparation: Dissolve the test sample in the mobile phase to the desired concentration. Sonicate if necessary to ensure complete dissolution. Filter the sample through a 0.45 µm filter before injection.

Visualizations

G cluster_input Injection Parameters cluster_problem Potential Issues cluster_output Resulting Peak Shape Problems inj_vol Injection Volume overload Column Overload (Mass or Volume) inj_vol->overload Too High solvent Sample Solvent mismatch Solvent Mismatch (Strength or pH) solvent->mismatch Stronger than Mobile Phase secondary Secondary Interactions (e.g., with silanols) solvent->secondary Inappropriate pH fronting Peak Fronting / Splitting overload->fronting broadening Peak Broadening overload->broadening mismatch->fronting mismatch->broadening tailing Peak Tailing secondary->tailing

Caption: Troubleshooting logic for peak shape issues.

This diagram illustrates how injection parameters can lead to common chromatographic problems, resulting in distorted peak shapes for this compound.

References

Strategies to reduce matrix effects in the analysis of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Cetirizine Impurity D.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound during LC-MS/MS analysis.[1][2] These effects can significantly impact the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantitative results.[3]

Q2: What are the common sources of matrix effects in the analysis of this compound from biological samples?

A2: Common sources of matrix effects in biological samples like plasma or urine include:

  • Endogenous components: Phospholipids, salts, proteins, and other small molecules naturally present in the biological matrix.[4]

  • Exogenous components: Dosing vehicles, metabolites of co-administered drugs, and anticoagulants used during sample collection.[4]

Q3: I am observing significant ion suppression for this compound. What are the initial troubleshooting steps?

A3: Start by assessing your sample preparation and chromatographic conditions.

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of matrix effects. Consider if your current method (e.g., protein precipitation) is sufficiently removing interfering components.

  • Chromatographic Separation: Check if this compound is co-eluting with a significant matrix component. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.

  • Dilution: A simple first step is to dilute your sample extract. This can reduce the concentration of interfering matrix components.[5]

Q4: How can I develop a robust sample preparation method to minimize matrix effects for this compound?

A4: The choice of sample preparation technique is critical. Here are some common strategies:

  • Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may lead to significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of selectivity than PPT. The choice of extraction solvent is crucial for selectively extracting this compound while leaving matrix components behind.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific interactions between the analyte and the sorbent material.[6] Mixed-mode SPE, combining both reversed-phase and ion-exchange mechanisms, can be particularly effective.

Troubleshooting Guide

Issue 1: Poor reproducibility of quantitative results for this compound.

This issue is often linked to variable matrix effects between different sample lots.

Troubleshooting Workflow:

start Poor Reproducibility Observed check_is Is a stable isotope-labeled internal standard (SIL-IS) being used? start->check_is implement_is Implement a SIL-IS for This compound check_is->implement_is No evaluate_cleanup Re-evaluate sample cleanup method check_is->evaluate_cleanup Yes implement_is->evaluate_cleanup optimize_chromatography Optimize chromatographic separation evaluate_cleanup->optimize_chromatography matrix_matched_cal Use matrix-matched calibrants optimize_chromatography->matrix_matched_cal end Improved Reproducibility matrix_matched_cal->end

Caption: Troubleshooting workflow for poor reproducibility.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[7]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrants and the unknown samples.

  • Improve Sample Cleanup: If a SIL-IS is not available, focus on improving the sample preparation method to remove more of the interfering matrix components.

Issue 2: Low signal intensity and poor sensitivity for this compound.

This is a classic sign of ion suppression.

Experimental Workflow for Method Optimization:

start Low Signal Intensity Observed step1 Step 1: Evaluate Different Sample Preparation Techniques (PPT, LLE, SPE) start->step1 step2 Step 2: Optimize Chromatographic Conditions (Column, Mobile Phase) step1->step2 step3 Step 3: Assess Matrix Effect with Post-Extraction Addition step2->step3 step4 Step 4: Select Method with Lowest Matrix Effect and Highest Analyte Recovery step3->step4 end Optimized Method with Improved Sensitivity step4->end

Caption: Workflow for optimizing analytical method sensitivity.

Solutions:

  • Optimize Sample Preparation: Systematically evaluate different extraction techniques. For this compound, which is a relatively large and potentially polar molecule, a mixed-mode SPE might be required for optimal cleanup.

  • Chromatographic Optimization:

    • Column Selection: Test different column chemistries (e.g., C18, HILIC) to achieve better separation from matrix components.

    • Mobile Phase Modification: Adjusting the mobile phase pH or using different organic modifiers can alter the retention times of interfering compounds relative to this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and spike the analyte and IS into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation:

Table 1: Hypothetical Matrix Effect and Recovery Data for this compound with Different Sample Preparation Methods.

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (Acetonitrile)6592
Liquid-Liquid Extraction (Ethyl Acetate)8275
Solid-Phase Extraction (Mixed-Mode)9588

A matrix effect closer to 100% indicates less ion suppression or enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This is a starting point for developing a selective LLE method.

  • To 200 µL of plasma, add 50 µL of internal standard solution.

  • Add 100 µL of 0.1 M sodium carbonate to basify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a higher degree of sample cleanup.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of pre-treated plasma sample (diluted 1:1 with 4% phosphoric acid in water).

  • Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.

  • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

Logical Relationships

Logical Diagram for Method Selection:

start Goal: Reliable Quantification of This compound is_sil_is_available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? start->is_sil_is_available use_sil_is Use SIL-IS to compensate for matrix effects. Simpler sample prep (e.g., PPT) may be sufficient. is_sil_is_available->use_sil_is Yes no_sil_is No SIL-IS available. Focus on minimizing matrix effects. is_sil_is_available->no_sil_is No validate_method Validate method for accuracy, precision, and matrix effect. use_sil_is->validate_method develop_cleanup Develop a more rigorous sample cleanup method (LLE or SPE). no_sil_is->develop_cleanup develop_cleanup->validate_method

Caption: Decision tree for analytical method development strategy.

References

Validation & Comparative

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of impurities in Cetirizine. The information presented is based on a synthesis of existing validated methods and modernization studies to offer a comprehensive overview for analytical scientists in the pharmaceutical industry.

Executive Summary

The analysis of impurities in active pharmaceutical ingredients (APIs) like Cetirizine is a critical aspect of quality control and regulatory compliance. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. While HPLC has been the traditional workhorse, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. This guide presents a cross-validation perspective by comparing a conventional HPLC method with a modernized UPLC (or ultra-fast HPLC) method for the determination of Cetirizine impurities. The data and protocols are compiled from various established studies to provide a practical comparison.

Data Presentation: HPLC vs. UPLC

The following tables summarize the key performance parameters of a traditional HPLC method and a modernized, faster UPLC/UHPLC method for the analysis of Cetirizine and its related substances.

Table 1: Chromatographic Conditions and Performance

ParameterHPLC MethodUPLC/UHPLC Method
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mmXBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
Mobile Phase 0.05 M Dihydrogen phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5Acetonitrile:Aqueous solution of tetrabutylammonium hydrogen sulfate (93:7, v/v)
Flow Rate 1.0 mL/minScaled for faster analysis (e.g., up to 2.0 mL/min)
Detection UV at 230 nmUV at 230 nm
Run Time ~15 - 30 minutes~3 - 5 minutes
Injection Volume 20 µLScaled down (e.g., 2 - 10 µL)

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC/UHPLC Method
Linearity (r²) > 0.999> 0.999
LOD (Cetirizine) 0.10 µg/mLPotentially lower due to sharper peaks
LOQ (Cetirizine) 0.34 µg/mLPotentially lower due to sharper peaks
LOD (Impurities) 0.08 - 0.26 µg/mLExpected to be lower
LOQ (Impurities) 0.28 - 0.86 µg/mLExpected to be lower
Precision (%RSD) < 2.0%< 2.0%
Accuracy (Recovery) Within acceptable limits (e.g., 98-102%)Within acceptable limits (e.g., 98-102%)

Experimental Protocols

Conventional HPLC Method

This method is based on established protocols for the determination of Cetirizine and its impurities.[1][2][3]

  • Preparation of Mobile Phase: Prepare a solution of 0.05 M potassium dihydrogen phosphate. Mix this buffer with acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v). Adjust the pH to 5.5 using phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve Cetirizine dihydrochloride and its known impurities in the mobile phase to prepare a stock solution. Further dilute to obtain a working standard solution with a known concentration (e.g., 1-4 µg/mL for impurities).

  • Sample Preparation: Accurately weigh and dissolve the Cetirizine drug substance or a crushed tablet powder in the mobile phase to achieve a target concentration. Sonicate and filter the solution before injection.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV at 230 nm.

    • Column Temperature: Ambient.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Identify and quantify the impurities based on their retention times and peak areas relative to the standard.

Modernized UPLC/UHPLC Method

This method is adapted from studies focused on modernizing existing USP methods for faster analysis times.[4][5][6]

  • Preparation of Mobile Phase: Prepare an aqueous solution of tetrabutylammonium hydrogen sulfate. Mix this with acetonitrile in a ratio of 7:93 (v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Prepare standard solutions of Cetirizine and its impurities in the mobile phase, similar to the HPLC method, but at potentially lower concentrations due to increased sensitivity.

  • Sample Preparation: Prepare the sample solution as described for the HPLC method, using the UPLC mobile phase as the diluent to avoid peak distortion.[5]

  • Chromatographic Conditions:

    • Column: XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm.

    • Flow Rate: Adjust the flow rate according to the smaller particle size and shorter column length (e.g., 1.5 - 2.0 mL/min) to achieve a rapid separation.

    • Injection Volume: Geometrically scale down the injection volume (e.g., 2-10 µL) to be compatible with the smaller column dimensions.

    • Detector: UV at 230 nm.

    • Column Temperature: Controlled, e.g., 25°C.

  • Analysis: Perform the analysis as with the HPLC method. The significantly shorter run time allows for higher sample throughput.

Methodology Visualization

The following diagrams illustrate the logical workflow of the cross-validation process and a conceptual representation of forced degradation studies.

CrossValidationWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_analysis Data Analysis and Comparison SamplePrep Sample and Standard Preparation HPLC_Method HPLC Method Execution (Conventional) SamplePrep->HPLC_Method UPLC_Method UPLC Method Execution (Modernized) SamplePrep->UPLC_Method HPLC_Data HPLC Data Acquisition HPLC_Method->HPLC_Data Validation Method Validation (Linearity, LOD, LOQ, etc.) HPLC_Data->Validation UPLC_Data UPLC Data Acquisition UPLC_Method->UPLC_Data UPLC_Data->Validation Comparison Comparative Analysis (Speed, Resolution, Sensitivity) Validation->Comparison Report Final Report Comparison->Report ForcedDegradation cluster_stress Stress Conditions Cetirizine Cetirizine Drug Substance Acid Acid Hydrolysis (e.g., 0.1M HCl) Cetirizine->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Cetirizine->Base Oxidation Oxidation (e.g., 3% H2O2) Cetirizine->Oxidation Thermal Thermal Stress (e.g., 105°C) Cetirizine->Thermal Photolytic Photolytic Stress (UV/Visible Light) Cetirizine->Photolytic Analysis Analysis of Stressed Samples by HPLC/UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Degradation Identification of Degradation Products Analysis->Degradation

References

A Comparative Analysis of Cetirizine Impurity D and Other Pharmacopoeial Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Cetirizine Impurity D against other pharmacopoeial impurities of Cetirizine, as specified in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP). This document is intended to assist researchers, scientists, and drug development professionals in understanding the regulatory landscape, analytical methodologies, and chemical characteristics of these impurities.

Introduction to Cetirizine and its Pharmacopoeial Impurities

Cetirizine is a second-generation antihistamine widely used for the relief of allergy symptoms.[1] The control of impurities in the active pharmaceutical ingredient (API) is crucial to ensure its quality, safety, and efficacy. Major pharmacopoeias, including the USP and Ph. Eur./BP, specify a list of potential impurities that must be monitored and controlled within defined limits.

This compound, chemically known as 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine, is a specified impurity in both the USP and Ph. Eur./BP monographs for Cetirizine Hydrochloride.[2][3] This impurity is also referred to as the Cetirizine Dimer Impurity.[2] Its presence, along with other related substances, can be indicative of the manufacturing process or degradation of the drug substance.

Comparative Overview of Pharmacopoeial Impurities

The following table summarizes the key pharmacopoeial impurities of Cetirizine, including their names and acceptance criteria as per the USP and Ph. Eur./BP.

Impurity NameChemical NameUSP Limit (%)Ph. Eur./BP Limit (%)
Impurity D 1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine≤ 0.1≤ 0.15
Impurity A(RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine-≤ 0.15
Impurity B(RS)-2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid-≤ 0.15
Impurity C(RS)-2-[2-[4-[(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid≤ 0.1≤ 0.15
Impurity E(RS)-2-[2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid-≤ 0.15
Impurity F[2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy]acetic acid≤ 0.1≤ 0.15
Cetirizine Related Compound A(RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid ethyl ester≤ 0.1-
4-Chlorobenzhydrol4-Chlorobenzhydrol≤ 0.1-
Deschlorocetirizine2-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid≤ 0.1-
CBHP(4-Chlorophenyl)phenylmethanone≤ 0.1-
Unspecified Impurities-≤ 0.10≤ 0.10
Total Impurities -≤ 0.3 ≤ 0.3

Note: Limits are based on the information available in the referenced pharmacopoeial monographs. It is essential to consult the current official monographs for the most up-to-date information.

Experimental Protocols for Impurity Profiling

The analysis of Cetirizine and its impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC). The following sections detail the methodologies prescribed by the USP and Ph. Eur./BP.

European Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP) Method

This method is designed for the determination of related substances in Cetirizine Dihydrochloride.

Chromatographic Conditions:

  • Column: A stainless steel column (25 cm × 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm).

  • Mobile Phase: A mixture of 17 volumes of acetonitrile and 83 volumes of water previously adjusted to pH 1.5 with orthophosphoric acid (Mobile Phase A) and a mixture of 35 volumes of acetonitrile and 65 volumes of water previously adjusted to pH 1.5 with orthophosphoric acid (Mobile Phase B). A gradient elution is used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

System Suitability:

  • The resolution between the peaks due to cetirizine and impurity B must be at least 1.5.

Correction Factors: For the calculation of content, the peak areas of the following impurities are multiplied by the corresponding correction factor:

  • Impurity A: 0.7

  • Impurity C: 1.9

  • Impurity D: 0.6

  • Impurity E: 1.3

  • Impurity F: 1.9

United States Pharmacopeia (USP) Methods

The USP monograph for Cetirizine Hydrochloride provides two procedures for the analysis of organic impurities.

Chromatographic Conditions:

  • Column: 4.6-mm × 25-cm; 5-µm packing L3 (porous silica particles).[4]

  • Mobile Phase: A mixture of acetonitrile, water, and 1 M sulfuric acid (93:6.6:0.4).

  • Flow Rate: Adjusted so that the retention time of cetirizine is about 10 minutes.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

Chromatographic Conditions:

  • Solution A: 2 g/L of tetrabutylammonium hydrogen sulfate and 3 g/L of monobasic sodium phosphate monohydrate in water. Adjust with 1 N sodium hydroxide to a pH of 2.8 ± 0.05.[5]

  • Solution B: Methanol.

  • Mobile Phase: A gradient is used with varying proportions of Solution A and Solution B.

  • Column: 4.6-mm × 15-cm; 5-µm packing L1 (octadecyl silane chemically bonded to porous silica).

  • Flow Rate: 1.5 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the pharmacopoeial analysis of Cetirizine impurities.

experimental_workflow_EP_BP Workflow for Cetirizine Impurity Analysis (EP/BP Method) cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Cetirizine sample in mobile phase hplc_system Equilibrate HPLC system with mobile phase prep_sample->hplc_system prep_ref Prepare reference solutions of Cetirizine and specified impurities prep_ref->hplc_system inject_samples Inject sample and reference solutions hplc_system->inject_samples run_gradient Run gradient elution program inject_samples->run_gradient detect Detect peaks at 230 nm run_gradient->detect integrate Integrate peak areas detect->integrate identify Identify impurity peaks based on retention times integrate->identify quantify Quantify impurities using correction factors and reference standards identify->quantify compare Compare results against pharmacopoeial limits quantify->compare

Caption: General workflow for the analysis of Cetirizine impurities according to the EP/BP method.

experimental_workflow_USP Workflow for Cetirizine Impurity Analysis (USP Methods) cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis (Procedure 1 or 2) cluster_data Data Analysis prep_sample Prepare test solution of Cetirizine Hydrochloride hplc_system Set up HPLC system with specified column and mobile phase prep_sample->hplc_system prep_std Prepare standard solution of USP Cetirizine Hydrochloride RS prep_std->hplc_system inject Inject test and standard solutions hplc_system->inject chromatograph Run chromatography inject->chromatograph detect Detect peaks at specified wavelength (230 nm or 220 nm) chromatograph->detect measure_peaks Measure peak responses detect->measure_peaks calculate Calculate percentage of each impurity using relative response factors measure_peaks->calculate report Report results and compare with USP limits calculate->report

Caption: General workflow for the analysis of Cetirizine impurities as per the USP methods.

Origin and Significance of Impurities

Cetirizine impurities can originate from various sources, including the synthetic route of the API and degradation of the drug substance under different stress conditions.

  • Process-Related Impurities: These are by-products or unreacted starting materials from the synthesis of Cetirizine. The specific impurity profile can vary depending on the synthetic pathway employed. For example, different synthetic routes for Cetirizine have been evaluated, each potentially leading to a unique set of impurities.[6]

  • Degradation Products: Cetirizine can degrade under stress conditions such as acidic, oxidative, and photolytic environments, leading to the formation of various degradation products.[7] Forced degradation studies are crucial for identifying potential degradants and developing stability-indicating analytical methods. For instance, under oxidative stress, Cetirizine has been shown to form Cetirizine N-oxide.

Comparative Discussion

A direct experimental comparison of the pharmacopoeial methods is not available in the public domain. However, a comparative analysis based on the procedural details reveals several key differences:

  • Chromatographic Mode: The Ph. Eur./BP method utilizes a reversed-phase approach with a C18 column, while the USP offers both a normal-phase-like (HILIC) method (Procedure 1) and a reversed-phase method (Procedure 2). The use of a HILIC method in the USP can offer different selectivity for polar impurities.

  • Mobile Phase: The mobile phases differ significantly. The Ph. Eur./BP method uses an acidic phosphate buffer with acetonitrile in a gradient mode. USP Procedure 1 employs a highly organic mobile phase with sulfuric acid, which can be harsh on some silica-based columns. USP Procedure 2 uses a buffered mobile phase with methanol in a gradient system.

  • Quantification: The Ph. Eur./BP method specifies the use of correction factors for several impurities to ensure accurate quantification, acknowledging that the detector response may not be the same for all compounds. The USP methods rely on relative response factors.

  • Specified Impurities: While there is overlap, the lists of specified impurities are not identical between the pharmacopoeias, reflecting different considerations in their development.

The choice of method will depend on the specific laboratory setup, the impurity profile of the manufactured Cetirizine, and the regulatory market for which the product is intended.

Conclusion

The control of impurities in Cetirizine is a critical aspect of ensuring its quality and safety. Both the USP and Ph. Eur./BP provide detailed methodologies for the analysis of related substances, including this compound. While the methods differ in their chromatographic approaches and the specific impurities they target, they both aim to ensure that the levels of these impurities are kept below strict, predefined limits. A thorough understanding of these pharmacopoeial requirements and analytical methods is essential for all professionals involved in the development, manufacturing, and quality control of Cetirizine.

References

Inter-laboratory comparison of analytical methods for Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Cetirizine Impurity D, a critical quality attribute in the manufacturing of the antihistamine cetirizine. Due to the stringent regulatory requirements for impurity profiling in pharmaceutical products, the selection of a robust and reliable analytical method is paramount. This document summarizes key performance data from various validated methods and outlines their experimental protocols to aid laboratories in method selection, development, and validation.

Experimental Workflow for Inter-Laboratory Comparison

An inter-laboratory comparison, or round-robin study, is the gold standard for assessing the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., Method Reproducibility) B Select Participating Laboratories A->B C Develop & Distribute Standardized Protocol B->C D Prepare & Distribute Homogeneous Samples (with known Impurity D levels) C->D Protocol Finalized E Laboratories Perform Analysis per Protocol D->E F Data Submission to Coordinating Body E->F G Statistical Analysis (e.g., ANOVA, Cochran's Test) F->G Data Collected H Assess Inter-Laboratory Precision & Accuracy G->H I Publish Final Comparison Report H->I

Caption: Workflow of an inter-laboratory comparison study.

Quantitative Data Summary

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of cetirizine and its impurities, including Impurity D.

Table 1: HPLC Method Performance for Cetirizine and Related Impurities

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Linearity Range (Cetirizine) 200 - 800 µg/mL1 - 20 µg/mL10 - 30 µg/mL
Linearity Range (Impurities) 1 - 4 µg/mL--
Correlation Coefficient (r²) > 0.998> 0.9990.9999
LOD (Cetirizine) 0.10 µg/mL0.2 µg/mL-
LOQ (Cetirizine) 0.34 µg/mL1 µg/mL-
LOD (Impurities) 0.08 - 0.26 µg/mL--
LOQ (Impurities) 0.28 - 0.86 µg/mL--
Precision (RSD %) -< 1.5%-

Table 2: Capillary Electrophoresis (CE) Method Performance for Cetirizine

ParameterMethod 4[4]
Linearity Range 40 - 240 µg/mL
Correlation Coefficient (r²) 0.998
Intra-day Repeatability (RSD %) 1.3
Inter-day Reproducibility (RSD %) 2.6

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below.

Method 1: HPLC for Cetirizine, Impurities, and Preservatives[1][2]
  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 230 nm.

Method 2: Stability-Indicating HPLC Method[3]
  • Chromatographic System:

    • Column: Symmetry C18.

    • Mobile Phase: 50 mM KH2PO4 and acetonitrile (60:40 v/v), pH 3.5.

    • Instrumentation: Waters HPLC system with an isocratic pump (Model 515), autosampler (Model 710 plus), and a variable UV-vis detector (Model 480).

Method 3: Reversed-Phase LC Method[4]
  • Chromatographic System:

    • Column: Reversed-phase C18, 5 µm, 250 x 4.6 mm.

    • Mobile Phase: 1% orthophosphoric acid solution (pH 3.0)-acetonitrile (60 + 40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 232 nm.

Method 4: Capillary Zone Electrophoresis[4]
  • System:

    • Capillary: Uncoated fused-silica (75 cm × 50 µm i.d.).

    • Background Electrolyte: 75 mM sodium phosphate (pH 2.8).

    • Applied Voltage: +25 kV at 25°C.

    • Detection: UV at 230 nm.

    • Internal Standard: Fexofenadine.

Pharmacopeial Methods

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide standardized methods for the analysis of cetirizine and its impurities.[5][6][7] These monographs are essential references for quality control laboratories.

  • USP Monograph: The USP provides two procedures for organic impurity analysis of cetirizine hydrochloride.[5] Modernization of these methods using smaller particle size columns (e.g., 2.5 µm) has been shown to reduce analysis time significantly while maintaining separation quality.[8][9]

  • European Pharmacopoeia (Ph. Eur.): The Ph. Eur. also details a liquid chromatography method for related substances in cetirizine dihydrochloride.[7]

Conclusion

While a direct inter-laboratory comparison study for this compound is not publicly available, a review of existing validated analytical methods provides valuable insights into their performance. The presented HPLC methods demonstrate high sensitivity and linearity for the quantification of cetirizine and its related impurities. Laboratories can select and adapt these methods based on their specific requirements and available instrumentation. For regulatory compliance, adherence to the methods outlined in the relevant pharmacopeias is recommended. The development of a stability-indicating method is crucial for monitoring the degradation products of cetirizine under various stress conditions.[3]

References

Linearity, accuracy, and precision studies for Cetirizine Impurity D quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Cetirizine Impurity D, a critical parameter in the quality control of cetirizine drug substances and products. The following sections detail a validated High-Performance Liquid Chromatography (HPLC) method and compare it with the pharmacopoeial method outlined in the European Pharmacopoeia (EP), offering insights into their respective experimental protocols and performance characteristics.

Method 1: A Validated Reversed-Phase HPLC Method

This section details a stability-indicating HPLC method developed for the determination of cetirizine and its related impurities. While a comprehensive validation study specifically detailing the linearity, accuracy, and precision for this compound is not publicly available in the reviewed literature, the following protocol has been established for the general analysis of cetirizine related substances. It is important to note that one study by Jaber et al. (2004) indicated that under their specific reversed-phase HPLC conditions, this compound did not elute, highlighting the necessity for a dedicated or modified method for its accurate quantification.

Experimental Protocol

A stability-indicating HPLC method for cetirizine and its impurities has been described with the following parameters:

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v), with the pH adjusted to 5.5.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 230 nm

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Standard Solution: A stock solution of this compound is prepared by dissolving an accurately weighed quantity in the mobile phase to achieve a known concentration. Further dilutions are made to prepare calibration standards.

    • Sample Solution: An accurately weighed portion of the cetirizine drug substance or a crushed tablet is dissolved in the mobile phase to obtain a target concentration of the drug. The solution is typically sonicated and filtered before injection.

Performance Characteristics (General for Related Impurities)

The following table summarizes the typical performance characteristics for the analysis of cetirizine related impurities using a validated HPLC method, as reported in the literature. Specific data for Impurity D is needed for a complete evaluation.

ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) 0.08 - 0.26 µg/mL
Limit of Quantification (LOQ) 0.28 - 0.86 µg/mL

Note: This data is generalized for cetirizine impurities and specific validation for Impurity D is required.

Method 2: European Pharmacopoeia (EP) Method

The European Pharmacopoeia provides a liquid chromatography method for the determination of related substances in cetirizine dihydrochloride, which includes this compound.

Experimental Protocol
  • Chromatographic System:

    • Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with silica gel for chromatography (5 µm).

    • Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V).

    • Flow Rate: 1 mL/min

    • Detection: Spectrophotometer at 230 nm

    • Injection Volume: 20 µL

    • Run Time: Three times the retention time of cetirizine.

  • Solution Preparation:

    • Test Solution: 20.0 mg of the substance to be examined is dissolved in the mobile phase and diluted to 100.0 mL with the mobile phase.

    • Reference Solution (b): 2.0 mL of the test solution is diluted to 50.0 mL with the mobile phase. 5.0 mL of this solution is then diluted to 100.0 mL with the mobile phase.

Acceptance Criteria

The European Pharmacopoeia sets the following limit for Impurity D:

  • Impurity D: Not more than 0.5 times the area of the principal peak in the chromatogram obtained with reference solution (b) (0.1%).

While the EP monograph provides the standardized method, it does not include specific linearity, accuracy, and precision data for each impurity. A recent study by Kormány et al. aimed at updating this method reported general accuracy for all impurities, with recovery data ranging between 77.80% and 114.73%. However, specific validation data for Impurity D remains to be fully documented in publicly accessible literature.

Comparison of Methods

FeatureValidated RP-HPLC Method (General)European Pharmacopoeia Method
Principle Reversed-Phase ChromatographyNormal-Phase/HILIC Chromatography
Stationary Phase C18Silica Gel
Mobile Phase Phosphate buffer/Organic solvent mixtureAcidified Acetonitrile/Water
Specificity for Impurity D May require method modification for elutionMethod is specified for Impurity D
Validation Data General data available for other impuritiesSpecific validation data not provided in the monograph

Experimental Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of impurities in a drug substance, from sample preparation to data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Impurity D Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Cetirizine Sample Solution prep_sample->hplc_system inject_standard Inject Standard Solutions hplc_system->inject_standard inject_sample Inject Sample Solution hplc_system->inject_sample calibration_curve Generate Calibration Curve inject_standard->calibration_curve quantification Quantify Impurity D in Sample inject_sample->quantification calibration_curve->quantification validation Perform Method Validation (Linearity, Accuracy, Precision) quantification->validation report Generate Final Report validation->report

Caption: Workflow for this compound Quantification.

Conclusion

The quantification of this compound is a critical aspect of quality control for cetirizine. While the European Pharmacopoeia provides a standardized method, detailed public data on its performance characteristics such as linearity, accuracy, and precision for Impurity D are limited. The development and thorough validation of a specific, stability-indicating HPLC method are crucial for accurate and reliable quantification of this impurity. Researchers and drug development professionals are encouraged to perform in-house validation or adopt a fully validated method to ensure compliance with regulatory standards.

A Comparative Guide to the Analytical Specificity and Selectivity for Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a detailed comparison of analytical methods for the specific and selective determination of Cetirizine Impurity D, a critical process-related impurity in the manufacturing of the antihistamine Cetirizine. The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, while selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.

Comparison of Analytical Methods

The following table summarizes the key characteristics of different High-Performance Liquid Chromatography (HPLC) methods used for the analysis of Cetirizine and its impurities, with a focus on the determination of Impurity D.

Parameter European Pharmacopoeia (Ph.Eur.) Method United States Pharmacopeia (USP) Method Stability-Indicating RP-HPLC Method
Principle Hydrophilic Interaction Liquid Chromatography (HILIC)Hydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Silica gel for chromatography (5 µm)L3 (Porous silica particles, 1.5–10 µm in diameter)C8 or C18
Mobile Phase A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)[1]Isocratic mobile phase containing acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%)[2]A gradient or isocratic mixture of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile or methanol.
Reported Specificity The method is designed to separate Cetirizine from its known impurities, including Impurity D. However, it is reported to be difficult to reproduce with modern columns[3].The USP monograph outlines two procedures for the analysis of organic impurities[4][5]. Modernized versions of this method have been developed to reduce run time and improve peak shape[2][4].Forced degradation studies demonstrate the method's ability to separate the Cetirizine peak from degradation products formed under various stress conditions (acid, base, oxidation, heat, and light), confirming its specificity[6].
Selectivity for Impurity D The Ph.Eur. monograph includes limits for Impurity D, indicating the method's intent to resolve it from other components[1].The method is used for impurity profiling, which includes the identification of specified impurities like the dimer impurity (Impurity D) based on their relative retention times[5].The method is validated to show no interference from the placebo and degradation products at the retention time of Cetirizine and its impurities, including Impurity D.

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducibility and comparison.

European Pharmacopoeia Method (as described in literature)
  • Chromatographic System:

    • Column: 4.6 mm x 250 mm, 5 µm silica gel[1].

    • Mobile Phase: A mixture of dilute sulphuric acid, water, and acetonitrile (0.4:6.6:93 V/V/V)[1].

    • Flow Rate: 1 mL/min[1].

    • Detection: UV spectrophotometry at 230 nm[1].

  • Procedure: A solution of the test sample is prepared in the mobile phase. The resolution between the peaks due to Cetirizine and Impurity A is a critical system suitability parameter[1].

Modernized USP HILIC Method
  • Chromatographic System:

    • Column: 4.6 mm x 100 mm, 2.5 µm XBridge BEH HILIC XP[4].

    • Mobile Phase: Isocratic mixture of acetonitrile (93%) and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (7%)[2].

    • Flow Rate: Scaled to 2.116 mL/min[2].

    • Detection: UV detection.

  • Procedure: The method was scaled down from the original USP method to achieve a shorter run time of 3 minutes compared to the original 15 minutes, while still meeting all system suitability criteria[2][4].

Stability-Indicating RP-HPLC Method
  • Chromatographic System:

    • Column: Eclipse XDB C8, 4.6 mm x 150 mm, 5 µm[6].

    • Mobile Phase: A mixture of 0.2 M K2HPO4 (pH 7.0) and acetonitrile (65:35, v/v)[6].

    • Flow Rate: 1 mL/min[6].

    • Detection: Diode Array Detector (DAD) at 230 nm[6].

  • Procedure for Forced Degradation:

    • Acid and Base Hydrolysis: The drug substance is treated with 0.1 M HCl and 0.1 M NaOH at elevated temperatures[6].

    • Oxidative Degradation: The drug substance is treated with a solution of hydrogen peroxide.

    • Thermal Degradation: The drug substance is exposed to dry heat.

    • Photolytic Degradation: The drug substance is exposed to UV and visible light.

    • The stressed samples are then diluted and injected into the HPLC system to assess for any degradation products and to confirm the peak purity of the main Cetirizine peak. The method is considered specific if the Cetirizine peak is well-resolved from all degradation products[6].

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for establishing the specificity and selectivity of an analytical method for an impurity.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_forced_degradation Forced Degradation Study Prep Prepare Solutions: - Cetirizine API - this compound Standard - Spiked Sample (API + Impurity D) - Placebo Analysis Inject samples into HPLC system Prep->Analysis Specificity Specificity Assessment: - No interference from placebo at  analyte retention times Analysis->Specificity Selectivity Selectivity Assessment: - Resolution between Cetirizine  and Impurity D peaks Analysis->Selectivity Stress Subject API to Stress Conditions: - Acid, Base, Oxidation, Heat, Light Degradation_Analysis Analyze Stressed Samples Stress->Degradation_Analysis Peak_Purity Peak Purity Analysis of Cetirizine Peak Degradation_Analysis->Peak_Purity Peak_Purity->Specificity Confirms Specificity

References

A Comparative Guide to the Limit of Detection and Quantification of Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) like Cetirizine is paramount for ensuring drug safety and efficacy. Cetirizine Impurity D, a specified impurity in the European Pharmacopoeia (EP), presents unique analytical challenges. This guide provides a comparative overview of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound, supported by experimental data and detailed protocols.

Data Summary

The following table summarizes the available quantitative data for the LOD and LOQ of this compound. It is important to note that direct side-by-side comparisons in published literature are scarce, and the data for the European Pharmacopoeia method is inferred from specified limits.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Remarks
European Pharmacopoeia (HPLC) Estimated at ~0.02%0.03% (0.6 µg/mL)[1]The EP monograph specifies a disregard limit of 0.02% for impurities[2]. A study updating the EP method validated a quantification limit of 0.03% for impurities[1].
Alternative HPLC Method Not DetectedNot QuantifiableA published HPLC method for Cetirizine and its related impurities was unable to detect Impurity D, highlighting the analytical challenge it poses.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the protocols for the primary method for detecting this compound and an alternative method that illustrates the detection challenges.

European Pharmacopoeia HPLC Method

This method is the official procedure for the analysis of Cetirizine and its related substances, including Impurity D.

  • Chromatographic System:

    • Column: A 4.6 mm x 250 mm column packed with 5 µm silica gel.

    • Mobile Phase: A mixture of dilute sulfuric acid, water, and acetonitrile in a ratio of 0.4:6.6:93 (v/v/v)[2].

    • Flow Rate: 1 mL/min[2].

    • Detection: UV spectrophotometer at 230 nm[2].

    • Injection Volume: 20 µL[2].

    • Run Time: Three times the retention time of the Cetirizine peak[2].

  • System Suitability:

    • A resolution of a minimum of 3 between the peaks of Cetirizine and Impurity A is required[2].

    • The symmetry factor for the Cetirizine peak should be a maximum of 2.0[2].

  • LOD and LOQ Determination:

    • The LOD is estimated based on the disregard limit of 0.02% specified in the monograph[2].

    • The LOQ has been experimentally verified to be 0.03% (0.6 µg/mL) by diluting a stock solution of the impurity to meet a signal-to-noise ratio of approximately 10[1].

Alternative HPLC Method (Impurity D Not Detected)

This method was developed for the determination of Cetirizine and several of its impurities but failed to elute Impurity D.

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 mm x 250 mm.

    • Mobile Phase: A degassed and filtered mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (60:25:10:5, v/v/v/v) with a pH of about 5.5.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector set at 230 nm.

  • Outcome:

    • While this method successfully separated other impurities of Cetirizine, Impurity D was not detected. For the determination of Impurity D, the study recommends following the European Pharmacopoeia method.

Visualizations

The following diagrams illustrate the experimental workflow for LOD and LOQ determination and the logical relationship between the analytical methods.

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_determination LOD & LOQ Determination stock Prepare Stock Solution of this compound dilutions Prepare a Series of Dilutions stock->dilutions inject Inject Dilutions into HPLC System (EP Method) dilutions->inject acquire Acquire Chromatograms inject->acquire sn_ratio Calculate Signal-to-Noise (S/N) Ratio acquire->sn_ratio lod LOD: S/N Ratio ≈ 3 sn_ratio->lod loq LOQ: S/N Ratio ≈ 10 sn_ratio->loq

Caption: Experimental workflow for LOD and LOQ determination.

Method_Comparison cluster_ep European Pharmacopoeia Method cluster_alt Alternative HPLC Method cluster_key Key Differentiating Factors ep_column Stationary Phase: Silica Gel ep_mobile Mobile Phase: High Acetonitrile (93%) Low Aqueous Content Acidic (H2SO4) ep_column->ep_mobile ep_result Result: Impurity D Detected & Quantified ep_mobile->ep_result alt_column Stationary Phase: C18 (Reversed-Phase) alt_mobile Mobile Phase: Aqueous Buffer Dominant Organic Modifiers (ACN, MeOH, THF) alt_column->alt_mobile alt_result Result: Impurity D Not Detected alt_mobile->alt_result diff The hydrophilic interaction liquid chromatography (HILIC) -like conditions of the EP method (silica column, high organic mobile phase) likely facilitate the retention and separation of the potentially polar Impurity D, whereas the reversed-phase conditions of the alternative method may not provide adequate retention.

Caption: Logical comparison of HPLC methods for Impurity D analysis.

Conclusion

The detection and quantification of this compound are most reliably achieved using the method outlined in the European Pharmacopoeia. The inferred LOD and validated LOQ for this method are approximately 0.02% and 0.03%, respectively. Alternative HPLC methods, particularly those employing reversed-phase chromatography with high aqueous mobile phases, may fail to detect this impurity. This highlights the critical importance of selecting an appropriate chromatographic mode and conditions based on the physicochemical properties of the impurity . For researchers and drug development professionals, adherence to the pharmacopoeial method is recommended to ensure accurate and reliable analysis of this compound.

References

A Comparative Guide to Detector Responses for Cetirizine Impurity D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comparative analysis of different detector responses for a specific process-related impurity of Cetirizine, known as Cetirizine Impurity D or 1,4-bis[(4-chlorophenyl)phenylmethyl]piperazine. The selection of an appropriate analytical detector is paramount for ensuring the sensitivity, specificity, and accuracy of the impurity profiling method. This document compares the utility of High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS) detectors for the analysis of this compound.

Key Findings and Detector Comparison

The choice of detector significantly impacts the ability to detect and quantify this compound. While UV detectors are commonly used for routine analysis of cetirizine and its impurities, evidence suggests that they may not be suitable for the detection of Impurity D. In contrast, PDA and MS detectors offer enhanced capabilities for the identification and quantification of this and other impurities.

Table 1: Comparison of Detector Performance for this compound

ParameterUV DetectorPDA DetectorMass Spectrometry (MS) Detector
Detection of Impurity D Potentially not detected under standard HPLC-UV conditions.[1]Expected to be detectable; provides spectral information for peak purity assessment and identification.Highly sensitive and specific detection is expected. Provides mass-to-charge ratio for definitive identification.
Limit of Detection (LOD) Method dependent; may be insufficient for Impurity D. For other cetirizine impurities, LODs are in the range of 0.08-0.26 µg/mL.[2]Estimated to be in the low µg/mL to ng/mL range, based on performance with similar compounds. For cetirizine enantiomers, LODs as low as 0.002 µg/mL have been reported.Expected to be in the low ng/mL to pg/mL range. For cetirizine, LLOQs of 0.5 ng/mL have been achieved.[3]
Limit of Quantitation (LOQ) Method dependent; may be insufficient for Impurity D. For other cetirizine impurities, LOQs are in the range of 0.28-0.86 µg/mL.[2]Estimated to be in the low µg/mL to ng/mL range. For cetirizine enantiomers, LOQs as low as 0.0062 µg/mL have been reported.Expected to be in the low ng/mL range. For cetirizine, LLOQs of 0.5 ng/mL have been achieved.[3]
Specificity Relies solely on retention time, which can be prone to interference from co-eluting compounds.Provides spectral data (UV spectrum) in addition to retention time, allowing for peak purity analysis and better differentiation from other components.Provides mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS), offering the highest level of specificity for impurity identification.
General Applicability Suitable for routine quality control of the main compound and some impurities, but may not be suitable for all impurities, including Impurity D.Well-suited for method development, forced degradation studies, and routine analysis where spectral information is beneficial for peak identification and purity assessment.The gold standard for impurity identification, characterization, and quantification, especially for impurities present at trace levels or those that are difficult to detect by other means.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline typical experimental protocols for the analysis of cetirizine and its impurities using HPLC with different detectors.

HPLC with UV/PDA Detection

This method is commonly used for the routine analysis of cetirizine and its related substances.

  • Sample Preparation: Accurately weigh and dissolve the cetirizine sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to achieve a final concentration appropriate for the analysis of impurities.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.

    • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is an important parameter to optimize separation.

    • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

    • Injection Volume: Typically 10-20 µL.

  • Detector Settings:

    • UV Wavelength: Detection is commonly performed at a wavelength of around 230 nm.[2]

    • PDA Detector: A PDA detector can be set to acquire data over a wavelength range (e.g., 200-400 nm) to obtain spectral information for each peak.

LC-MS/MS Detection

This method provides high sensitivity and specificity, making it ideal for the definitive identification and quantification of trace-level impurities.

  • Sample Preparation: Similar to the HPLC-UV method, samples are prepared by dissolving the cetirizine substance in a suitable solvent. For analysis in biological matrices, a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) is required.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, often of smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 3.5 µm), is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase compatible with mass spectrometry is used. This typically consists of an aqueous component with a volatile buffer (e.g., ammonium formate or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for cetirizine and its impurities.

    • Scan Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. For identification and characterization, full scan and product ion scan modes are used.

    • Ion Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the comparison of different detector responses for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection cluster_data_analysis Data Analysis and Comparison Sample Cetirizine Bulk Drug Sample Dissolution Dissolution in Diluent Sample->Dissolution HPLC HPLC System (Pump, Autosampler, Column Oven) Dissolution->HPLC Injection UV_Detector UV Detector HPLC->UV_Detector PDA_Detector PDA Detector HPLC->PDA_Detector MS_Detector Mass Spectrometer HPLC->MS_Detector Data_UV Chromatogram (Abs vs. Time) UV_Detector->Data_UV Data_PDA Chromatogram & UV Spectrum PDA_Detector->Data_PDA Data_MS Chromatogram & Mass Spectrum MS_Detector->Data_MS Comparison Comparative Analysis of LOD, LOQ, Specificity Data_UV->Comparison Data_PDA->Comparison Data_MS->Comparison

Caption: Experimental workflow for comparing detector responses.

Conclusion

The selection of an appropriate detector is a critical decision in the analytical method development for impurity profiling of Cetirizine. While HPLC with UV detection is a widely used technique, its suitability for the detection of this compound is questionable, with at least one study reporting a failure to detect this specific impurity.

For comprehensive and reliable analysis of this compound, the use of a Photodiode Array (PDA) detector or, ideally, a Mass Spectrometry (MS) detector is recommended. A PDA detector provides valuable spectral information that enhances peak identification and purity assessment. An MS detector offers unparalleled sensitivity and specificity, enabling definitive identification and quantification of impurities even at trace levels. For drug development professionals and researchers, employing these advanced detection techniques is crucial for ensuring the quality, safety, and efficacy of cetirizine-containing pharmaceutical products.

References

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stability of the popular antihistamine, cetirizine, reveals its degradation profile under various stress conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of cetirizine's forced degradation behavior alongside its known impurities, supported by experimental data from published studies.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods. In the case of cetirizine, a widely used second-generation antihistamine, understanding its degradation behavior is paramount for ensuring its quality, safety, and efficacy.

This guide summarizes quantitative data from forced degradation studies on cetirizine and presents detailed experimental protocols. While direct comparative forced degradation data for its specific related impurities is limited in publicly available literature, this guide provides a foundational understanding of the conditions under which cetirizine degrades and the impurities that are known to arise.

Quantitative Degradation Analysis of Cetirizine

The stability of cetirizine has been investigated under a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. The extent of degradation is typically quantified using stability-indicating High-Performance Liquid Chromatography (HPLC) methods. The following table summarizes the percentage of cetirizine degradation observed under different experimental conditions as reported in various studies.

Stress ConditionStressorTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 0.1 M HClRoom Temp.24 hoursNot Substantial[1]
0.1 M HCl105°C-19[1]
2 M HCl70-90°C-Unstable[2]
0.1N HCL60ºC1hr16.75[3]
Basic Hydrolysis 0.1 M NaOHRoom Temp.24 hoursNot Substantial[1]
0.1 M NaOH105°C-15[1]
0.1 N NaOH60ºC1hr35.62[3]
Oxidative Degradation 33% H₂O₂Room Temp.24 hours79[1]
0.5% H₂O₂50-80°C-Unstable[2]
Thermal Degradation Dry Heat105°C24 hours3[1]
Dry Heat70˚C12 hours-[3]
Photolytic Degradation UV Light-24 hours9[1]
IR Light-24 hours8[1]
Sunlight15 days-10[1]
Humidity 79% RH--0[1]

Cetirizine Related Impurities and Degradation Products

Impurity NameTypeNotes
Cetirizine Related Compound A (ethyl ester)Process-related/DegradationAn ester impurity that can be formed during synthesis or through esterification.
Cetirizine Related Compound BProcess-relatedA known process impurity from the synthesis of cetirizine.
Cetirizine Related Compound CProcess-relatedAnother known process-related impurity.
4-ChlorobenzophenoneDegradationIdentified as a degradation product under oxidative conditions.[4]
α-(4-chlorophenyl) benzyl alcoholDegradationFormed under neutral and acidic hydrolytic conditions.[4]
Cetirizine N-oxideDegradationIdentified as a major degradation product under oxidative stress.[5][6]
1-[(4-chlorophenyl)phenylmethyl]piperazineProcess-relatedA key starting material in the synthesis of cetirizine.

Experimental Protocols for Forced Degradation Studies

The following are representative experimental methodologies for conducting forced degradation studies on cetirizine, as compiled from the scientific literature.

Acid and Basic Hydrolysis[1]
  • Sample Preparation: Treat 5 mg of cetirizine dihydrochloride bulk powder with 5 mL of 0.1 M hydrochloric acid (HCl) for acidic hydrolysis and 5 mL of 0.1 M sodium hydroxide (NaOH) for basic hydrolysis.

  • Stress Conditions:

    • For accelerated hydrolysis, place the flasks in a dry air oven at 105°C.

    • For room temperature hydrolysis, keep the flasks at ambient temperature for 24 hours.

  • Analysis: After the specified duration, neutralize the samples and dilute them to a suitable concentration with the mobile phase for HPLC analysis.

Oxidative Degradation[1]
  • Sample Preparation: Expose 5 mg of cetirizine dihydrochloride bulk powder to 5 mL of 33% (w/v) hydrogen peroxide (H₂O₂).

  • Stress Conditions: Keep the vial at room temperature for 24 hours.

  • Analysis: Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

Thermal Degradation[3]
  • Sample Preparation: Place cetirizine dihydrochloride powder in a petri dish.

  • Stress Conditions: Keep the sample in a hot air oven at 70°C for 12 hours.

  • Analysis: After exposure, dissolve a known amount of the stressed powder in the mobile phase to achieve a suitable concentration for HPLC analysis.

Photolytic Degradation[1]
  • Sample Preparation: Expose the drug substance to a source of UV and IR light.

  • Stress Conditions: Irradiate the sample for 24 hours. For sunlight degradation, expose the sample to direct sunlight for 15 days.

  • Analysis: Prepare a solution of the exposed sample in the mobile phase for HPLC analysis.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1][7]

A typical stability-indicating RP-HPLC method for the analysis of cetirizine and its degradation products employs:

  • Column: Eclipse XDB C8 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.2 M potassium phosphate dibasic, pH 7.00) in a ratio of approximately 35:65 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 230 nm.

  • Temperature: 30°C.

Visualizing the Process: Experimental Workflow

The following diagrams illustrate the typical workflow for a forced degradation study and the logical relationship of the components in such an analysis.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl) Preparation Sample Preparation (Neutralization/Dilution) Acid->Preparation Base Basic (e.g., 0.1M NaOH) Base->Preparation Oxidative Oxidative (e.g., 33% H2O2) Oxidative->Preparation Thermal Thermal (e.g., 105°C) Thermal->Preparation Photolytic Photolytic (UV/Sunlight) Photolytic->Preparation HPLC RP-HPLC Analysis Preparation->HPLC Detection UV Detection (e.g., 230 nm) HPLC->Detection Quantification Quantification of Cetirizine & Impurities Detection->Quantification Drug Cetirizine Drug Substance Drug->Acid Expose to Drug->Base Expose to Drug->Oxidative Expose to Drug->Thermal Expose to Drug->Photolytic Expose to

Caption: Experimental workflow for forced degradation studies of cetirizine.

Degradation_Pathway_Logic cluster_degradation Degradation Products cluster_stressors Primary Stressors Cetirizine Cetirizine N_Oxide Cetirizine N-oxide Cetirizine->N_Oxide Degrades to Chlorobenzophenone 4-Chlorobenzophenone Cetirizine->Chlorobenzophenone Degrades to Benzyl_Alcohol α-(4-chlorophenyl) benzyl alcohol Cetirizine->Benzyl_Alcohol Degrades to Oxidative Oxidative Oxidative->N_Oxide Oxidative->Chlorobenzophenone Hydrolytic Hydrolytic (Acidic/Neutral) Hydrolytic->Benzyl_Alcohol

Caption: Logical relationship of cetirizine to its degradation products.

References

A Modernized Approach to Cetirizine Impurity Analysis: A Comparative Guide to the USP Monograph

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are continuously seeking more efficient and robust analytical methods for impurity profiling in pharmaceutical products. This guide provides a detailed comparison of a new, modernized High-Performance Liquid Chromatography (HPLC) method against the established United States Pharmacopeia (USP) monograph for the analysis of impurities in Cetirizine Hydrochloride.

This comparison demonstrates that the modernized method offers significant advantages in terms of speed, efficiency, and solvent consumption while maintaining full compliance with the system suitability requirements outlined in the USP. The supporting experimental data, detailed methodologies, and a visual representation of the analytical workflow are presented to facilitate a comprehensive understanding of the benefits of adopting this advanced approach.

Executive Summary of Comparative Data

The following table summarizes the key performance indicators of the modernized HPLC method in comparison to the traditional USP monograph method for Cetirizine impurity analysis. The data clearly indicates a substantial reduction in analysis time and solvent usage with the new method, without compromising the quality of the separation.

ParameterUSP Monograph MethodModernized HPLC MethodPercentage Improvement
Analysis Time 15 minutes3 minutes80%
Solvent Consumption HighSignificantly Reduced~85%
Column Particle Size 5 µm2.5 µm-
Peak Tailing Factor Meets USP criteria (NMT 2.0)1.3-
RSD of Peak Area Meets USP criteria (NMT 10.0%)0.8%-

Experimental Protocols

A detailed description of the methodologies for both the USP monograph and the modernized HPLC method is provided below, enabling researchers to replicate and verify the results.

USP Monograph Method for Cetirizine Impurities

The USP stipulates two procedures for the analysis of organic impurities in Cetirizine Hydrochloride.[1][2] A common approach involves the use of a 4.0 x 250 mm column packed with 5 µm L3 particles.[3] The mobile phase is typically an isocratic mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate.[3]

  • Column: 4.0 x 250 mm, 5 µm, L3 packing[3]

  • Mobile Phase: 93% Acetonitrile, 7% acidified aqueous solution of tetrabutylammonium hydrogen sulfate[3]

  • Flow Rate: Geometrically scaled based on column dimensions

  • Injection Volume: 20.0 µL[3]

  • Detection: UV detector

Modernized High-Performance Liquid Chromatography (HPLC) Method

The modernized method leverages advances in column technology to significantly reduce analysis time. By employing a column with smaller particle sizes, a faster and more efficient separation can be achieved.[3]

  • Column: 4.6 x 100 mm, 2.5 µm, XBridge BEH HILIC XP[3]

  • Mobile Phase: Same as USP Monograph Method

  • Flow Rate: 2.116 mL/min

  • Injection Volume: 10.6 µL (geometrically scaled)

  • Detection: UV detector

Experimental Workflow

The following diagram illustrates the logical workflow for benchmarking the new analytical method against the USP monograph.

G cluster_prep Sample & Standard Preparation cluster_usp USP Monograph Method cluster_new New Analytical Method cluster_comparison Method Comparison cluster_result Result prep_sample Prepare Cetirizine Sample Solution (2 mg/mL) usp_analysis HPLC Analysis (5 µm column) prep_sample->usp_analysis new_analysis HPLC Analysis (2.5 µm column) prep_sample->new_analysis prep_std Prepare Cetirizine Standard Solution (as per USP) prep_std->usp_analysis prep_std->new_analysis usp_data Data Acquisition & Processing usp_analysis->usp_data compare_sst System Suitability Test (SST) Comparison usp_data->compare_sst compare_impurities Impurity Profile Comparison usp_data->compare_impurities compare_performance Performance Metrics Comparison (Time, Solvent) usp_data->compare_performance new_data Data Acquisition & Processing new_analysis->new_data new_data->compare_sst new_data->compare_impurities new_data->compare_performance final_report Publish Comparison Guide compare_sst->final_report compare_impurities->final_report compare_performance->final_report

Benchmarking workflow for the new analytical method.

Detailed Comparison of Results

The adoption of a smaller particle size column in the modernized method leads to a significant reduction in run time from 15 minutes to just 3 minutes. This five-fold decrease in analysis time directly translates to higher sample throughput and reduced operational costs. Furthermore, the optimized method demonstrated excellent peak shape for cetirizine, with a tailing factor of 1.3, well within the USP system suitability criterion of not more than 2.0. The relative standard deviation (RSD) for the peak area was found to be 0.8%, which is significantly better than the USP requirement of not more than 10.0%.

The modernized method successfully identified the same impurity peaks as the USP method, demonstrating comparable selectivity and sensitivity.[3] The results indicate that the new method is not only faster and more economical but also robust and reliable for the routine analysis of Cetirizine impurities.

Conclusion

The presented data strongly supports the adoption of the modernized HPLC method for the analysis of Cetirizine impurities. This new method offers a substantial improvement in analytical efficiency by drastically reducing analysis time and solvent consumption. Importantly, these improvements are achieved without compromising the method's ability to meet the stringent system suitability requirements of the USP monograph. For pharmaceutical laboratories seeking to enhance productivity and reduce operational costs, this modernized approach provides a validated and superior alternative to the traditional USP method.

References

Safety Operating Guide

Navigating the Disposal of Cetirizine Impurity D: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical impurities is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Cetirizine Impurity D, a substance used in pharmaceutical research. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). A safety data sheet (SDS) for a similar cetirizine impurity standard recommends wearing suitable gloves and eye/face protection.[1] In case of spills, avoid generating dust and clean the area thoroughly, observing environmental regulations.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following steps outline the recommended procedure:

Step 1: Waste Characterization and Segregation

The initial and most critical step is to determine if the waste is hazardous. According to a safety data sheet for Cetirizine EP Impurity D, the product is not classified as a "Hazardous Chemical" under US federal regulations and is not regulated as dangerous goods for transport.[2] However, it is crucial to consult local and institutional guidelines, as regulations can vary.

Pharmaceutical waste is broadly categorized as hazardous or non-hazardous under the Resource Conservation and Recovery Act (RCRA). Although this compound itself may not be listed as hazardous, it is prudent to handle it as a chemical waste stream separate from regular trash.

Step 2: Containerization and Labeling

Proper containment is vital to prevent environmental contamination and ensure safe handling.

  • Use Approved Containers: Place the this compound waste in a designated, leak-proof, and clearly labeled container.

  • Color-Coding: While not explicitly mandated for non-hazardous waste in all jurisdictions, using a color-coded system can prevent cross-contamination. Black containers are typically used for RCRA hazardous pharmaceutical waste, while blue or white containers are for non-RCRA pharmaceutical waste. Given the chemical nature of the impurity, a container designated for chemical waste is appropriate.

  • Labeling: The container must be clearly labeled with the contents, "this compound," and any other identifiers required by your institution's waste management program.

Step 3: Selection of Disposal Method

The recommended disposal method for this compound is incineration.

  • Incineration: A material safety data sheet for Cetirizine EP Impurity D specifies that the product may be burned in an incinerator equipped with an afterburner and scrubber.[2] Most pharmaceutical waste is treated through incineration at a licensed medical incineration site.[3]

  • Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company.[2] This ensures that the waste is managed and disposed of in accordance with all federal and local regulations.[2]

  • Prohibited Disposal Methods: Improper disposal methods, such as flushing down the drain or discarding in household trash, can lead to the contamination of water supplies and soil.[4][5] The EPA's Subpart P rule, finalized in 2019, explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[3]

Step 4: Documentation and Record-Keeping

Maintain accurate records of the waste generated and its disposal. This documentation is crucial for regulatory compliance and internal safety audits. The records should include:

  • The chemical name and quantity of the waste.

  • The date of disposal.

  • The disposal method used.

  • The name of the licensed disposal company, if applicable.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] The EPA's RCRA provides the primary framework for managing hazardous waste.[4] Many states have their own regulations that may be more stringent than federal laws.[4] It is the responsibility of the generator of the waste to ensure compliance with all applicable regulations.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize Waste: Hazardous or Non-Hazardous? A->B C Segregate and Place in Designated Chemical Waste Container B->C  Assume Chemical Waste Stream D Label Container Clearly: 'this compound Waste' C->D E Select Disposal Method D->E F Engage Licensed Hazardous Material Disposal Company E->F  Primary Recommended Path G Arrange for Incineration at a Permitted Facility F->G H Complete Waste Manifest and Record-Keeping G->H I End: Compliant Disposal H->I

Caption: Decision workflow for the disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Cetirizine Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Cetirizine Impurity D. Due to the limited specific hazard data available for this compound, it must be treated as a substance of unknown potency, necessitating stringent safety protocols. The following procedures are based on the known hazards of the parent compound, Cetirizine, and established best practices for handling chemicals with undefined risk profiles.

Hazard Assessment and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates a lack of specific hazard data. Therefore, a conservative approach to PPE is mandatory. The known hazards of Cetirizine include being harmful if swallowed, and potentially causing skin and eye irritation.[1][2][3] As a substance of unknown potency, this compound should be handled with the assumption that it may be more hazardous than the parent compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles.
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves should be inspected before use and changed frequently.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure to airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

2.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name ("this compound"), date of receipt, and a warning statement such as "Caution: Substance of Unknown Potency."

  • Store: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly marked.

2.2. Weighing and Solution Preparation

  • Fume Hood: All handling of the solid compound, including weighing and transfer, must be conducted within a certified chemical fume hood to control airborne particulates.

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound.

  • Transfer: Use a clean spatula to transfer the solid. Avoid creating dust.

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is securely capped.

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Disposal Plan

The disposal of this compound and any associated waste must be handled with care, following institutional and regulatory guidelines for chemical waste.

  • Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper, paper towels) and liquid waste (e.g., unused solutions, rinsates) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Waste containers must be labeled as "Hazardous Waste: this compound (Unknown Potency)" and include the date of accumulation.

  • Disposal Request: Follow your institution's procedures for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.[4][5][6] Inform your institution's environmental health and safety (EHS) office about the "unknown potency" nature of the waste to ensure it is handled and disposed of correctly.[4][5][6]

Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare a Designated Workspace in Fume Hood A->B Proceed to C Weigh this compound B->C Proceed to D Prepare Solution C->D Proceed to E Decontaminate Workspace and Equipment D->E Proceed to F Segregate and Label Waste E->F Proceed to G Dispose of Waste via EHS F->G Proceed to H Doff PPE and Wash Hands G->H Final Step

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cetirizine Impurity D
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cetirizine Impurity D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.